Erk5-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23Cl2FN4O2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
4-(3,6-dichloro-2-fluorobenzoyl)-N-[6-[(1-methylpiperidin-4-yl)methyl]-3-pyridinyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C24H23Cl2FN4O2/c1-31-8-6-14(7-9-31)10-16-2-3-17(13-28-16)30-24(33)20-11-15(12-29-20)23(32)21-18(25)4-5-19(26)22(21)27/h2-5,11-14,29H,6-10H2,1H3,(H,30,33) |
InChI Key |
BSXWVGKWFWOEKW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC2=NC=C(C=C2)NC(=O)C3=CC(=CN3)C(=O)C4=C(C=CC(=C4F)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Erk5-IN-3 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of Erk5-IN-3
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase-1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Unlike the more studied ERK1/2 pathway, the ERK5 pathway has unique structural features and downstream effects, making it a subject of significant interest for therapeutic intervention, particularly in oncology and inflammation.[3][4] this compound is a potent and selective small molecule inhibitor developed to probe the function of ERK5. However, its mechanism of action is complex, extending beyond simple catalytic inhibition to include off-target effects and a phenomenon known as paradoxical activation. This document provides a comprehensive technical overview of the ERK5 signaling pathway and the multifaceted mechanism of action of this compound, intended for researchers and drug development professionals.
The ERK5 Signaling Pathway
The ERK5 pathway is a three-tiered kinase cascade that transmits signals from a wide array of extracellular stimuli to the nucleus, regulating fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][3]
2.1 Pathway Activation
The cascade is initiated by various stimuli, including growth factors (EGF, NGF), cytokines, and cellular stressors like osmotic and oxidative stress.[2][5] These signals converge on MAPK Kinase Kinase 2/3 (MEKK2/3), which in turn phosphorylates and activates the dual-specificity MAPK Kinase 5 (MEK5).[6][7] MEK5 is the dedicated upstream activator of ERK5, phosphorylating it on a Threonine-Glutamate-Tyrosine (TEY) motif (specifically T219 and Y221) within the kinase domain.[8]
2.2 ERK5 Structure and Regulation
ERK5 is a large, 816-amino acid protein, approximately twice the size of classical MAPKs.[2] This size accommodates a unique C-terminal region containing a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[6][9] In quiescent cells, an intramolecular interaction between the N-terminal kinase domain and the C-terminal tail maintains ERK5 in an inactive, closed conformation within the cytoplasm.[4] Phosphorylation by MEK5 disrupts this interaction, leading to ERK5 autophosphorylation on its C-terminal tail. This conformational change unmasks the NLS, facilitating the protein's translocation to the nucleus where it can phosphorylate downstream targets and directly co-activate gene transcription.[4][8]
2.3 Downstream Substrates
Once in the nucleus, activated ERK5 phosphorylates a host of substrates to exert its biological effects. Key targets include a variety of transcription factors such as the Myocyte Enhancer Factor 2 (MEF2) family, c-Fos, c-Myc, and SAP1, thereby regulating the expression of genes critical for cell cycle progression and survival.[1][5][8]
This compound: Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of ERK5. It was developed from the scaffold of earlier inhibitors like XMD8-92 with the goal of improving kinase selectivity.[8] Its mechanism of action is threefold: direct kinase inhibition, paradoxical transcriptional activation, and off-target effects.
3.1 Direct Kinase Inhibition
This compound binds to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of downstream substrates. This is the intended, canonical mechanism of action for a kinase inhibitor.
3.2 Paradoxical Transcriptional Activation
A critical and non-intuitive aspect of many ERK5 inhibitors, including this compound, is the induction of "paradoxical activation." The binding of the inhibitor to the kinase domain, while blocking catalytic activity, induces a conformational change similar to that caused by MEK5 phosphorylation.[8] This allosteric effect disrupts the inhibitory intramolecular association, exposing the NLS and promoting the translocation of the kinase-dead ERK5 protein to the nucleus.[4] Once in the nucleus, the C-terminal TAD is free to interact with the transcriptional machinery and activate gene expression (e.g., of KLF2), independent of its kinase activity.[4][8] This means that while the inhibitor successfully blocks ERK5's phosphorylation-dependent signaling, it can simultaneously enhance its kinase-independent transcriptional functions.
3.3 Off-Target Activity
While designed for improved selectivity, this compound retains activity against other proteins. Notably, it has been shown to inhibit BRD4, a member of the bromodomain and extraterminal (BET) family of proteins involved in reading histone acetylation marks and regulating transcription.[2][8] This off-target activity is a critical confounding factor in cellular studies, as BRD4 inhibition has potent anti-proliferative and anti-inflammatory effects that could be misattributed to ERK5 inhibition.
Quantitative Data
The following tables summarize the known quantitative data for this compound and related compounds.
Table 1: Kinase Selectivity and Off-Target Profile of this compound (and close analogs)
| Target | Assay Type | Value/Result | Citation |
| Primary Target | |||
| ERK5 | Biochemical Inhibition | Potent (specific IC50/Kd not provided in sources) | [2][8] |
| Selectivity Screen | |||
| Kinome Panel (442 kinases) | KINOMEscan | Selectivity Score (S-score): 0.007 | [2][8] |
| Known Kinase Off-Targets | |||
| DCAMKL2 | KINOMEscan | Activity Detected | [2][8] |
| PLK4 | KINOMEscan | Activity Detected | [2][8] |
| LRRK2 | Biochemical Inhibition | 30-fold less active vs. LRRK2 than parent XMD8-92 | [8] |
| Non-Kinase Off-Target | |||
| BRD4 | Biochemical Inhibition | IC50: 200 - 700 nM | [2][8] |
Table 2: Cellular Activity Profile of ERK5 Inhibitors
| Compound | Cell Lines | Assay Type | Result | Citation |
| BAY-885 | SN12C, SNU-449, MFM-223 (ERK5 amplified) | Cell Proliferation | No inhibition of proliferation (>30 µM) | [8][10] |
| BAY-885 | BT-474, SK-BR-3 (constitutively active ERK5) | Cell Proliferation | No inhibition of proliferation | [8] |
| TG02 | Multiple Myeloma | Cell Viability | Dose-dependent decrease | [2][8] |
| ADTL-EI1712 (Dual ERK1/5) | Xenograft Model | Tumor Growth | Inhibition of tumor growth | [2][8] |
Note: The conflicting results in cellular proliferation assays may be explained by the paradoxical activation mechanism, where the loss of kinase activity is compensated for or superseded by the gain of transcriptional activity, or by cell-line specific dependencies.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize ERK5 inhibitors.
5.1 In Vitro Biochemical Kinase Assay
-
Objective: To measure the direct inhibitory effect of a compound on ERK5 catalytic activity.
-
Methodology:
-
Recombinant, active ERK5 enzyme is incubated in a kinase buffer.
-
A specific substrate (e.g., Myelin Basic Protein or a synthetic peptide) and ATP (spiked with γ-³²P-ATP) are added.
-
The test compound (this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined time at 30°C and is then stopped.
-
The substrate is separated from the reaction mix (e.g., via phosphocellulose paper binding or SDS-PAGE).
-
The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or autoradiography.
-
IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
5.2 Cellular Western Blot Assay for Pathway Inhibition
-
Objective: To determine if the inhibitor blocks the ERK5 signaling cascade within a cellular context.
-
Methodology:
-
Culture cells (e.g., HeLa or HUVEC) to 70-80% confluency.[11]
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a known ERK5 activator (e.g., EGF or sorbitol) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK5 (pTEY), total ERK5, and a downstream marker like phospho-MEF2C. A loading control (e.g., GAPDH) must also be used.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analyze band densitometry to quantify the reduction in phosphorylation.
-
5.3 Immunofluorescence Assay for Nuclear Translocation
-
Objective: To visualize and quantify the paradoxical nuclear translocation of ERK5 upon inhibitor treatment.
-
Methodology:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound or a vehicle control for 1-4 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody specific for total ERK5.
-
Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and image using a fluorescence or confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio across multiple cells to determine the extent of translocation.
-
Conclusion and Future Directions
The mechanism of action of this compound is far more nuanced than that of a simple kinase inhibitor. While it effectively blocks the catalytic function of ERK5, its utility as a chemical probe is complicated by two key factors: the paradoxical activation of ERK5's transcriptional functions and its off-target inhibition of BRD4.[8][12] These findings underscore the necessity of using orthogonal approaches, such as genetic knockdown (siRNA/shRNA) or degradation (PROTACs), to validate phenotypes and deconvolve the distinct roles of ERK5's kinase and transcriptional activities.[3][4] For drug development professionals, this complexity suggests that targeting the ERK5 kinase domain alone may yield unexpected or even counterproductive results, and future strategies might explore allosteric inhibitors that do not induce the active conformation or agents that disrupt the MEK5-ERK5 interaction.
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 4. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - Research - Institut Pasteur [research.pasteur.fr]
- 12. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the ERK5 Inhibitor XMD8-92
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the potent ERK5 inhibitor, XMD8-92. Due to the limited public information available for a compound specifically named "Erk5-IN-3," this document focuses on XMD8-92, a well-characterized and widely used inhibitor of ERK5, as a representative compound for in-depth analysis.
Discovery and Rationale
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in cell proliferation, differentiation, survival, and angiogenesis.[2] Dysregulation of the ERK5 signaling pathway has been implicated in various diseases, most notably in cancer, making it an attractive target for therapeutic intervention.
The discovery of XMD8-92 stemmed from a structure-activity relationship (SAR)-guided optimization of a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold, which was identified as a novel inhibitor of ERK5.[3] This effort led to the development of XMD8-92 as a potent and selective inhibitor of ERK5.[4]
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for XMD8-92 is not publicly available in the reviewed literature, the general approach involves the construction of the core pyrimido[4,5-b][3][5]benzodiazepine ring system. Synthetic strategies for similar heterocyclic structures often involve intramolecular cyclization reactions. For instance, one reported method for a related 4-chloro-pyrimido[4,5-b][3][5]benzodiazepine core involves an intramolecular Friedel-Crafts cyclization of a 5-amino-4-(N-substituted)anilino-6-chloropyrimidine with a carboxylic acid derivative.[6][7] Subsequent nucleophilic substitution reactions can then be employed to introduce further diversity at various positions on the core structure.[6]
The chemical structure of XMD8-92 is 2-[[2-Ethoxy-4-(4-hydroxy-1-piperidinyl)phenyl]amino]-5,11-dihydro-5,11-dimethyl-6H-pyrimido[4,5-b][3][5]benzodiazepin-6-one.[8] The synthesis would likely culminate in the coupling of the substituted aniline moiety to the 2-position of the pyrimido[4,5-b][3][5]benzodiazepin-6-one core.
Mechanism of Action
XMD8-92 is an ATP-competitive inhibitor of the ERK5 kinase domain.[9] It binds to the ATP-binding pocket of ERK5, preventing the phosphorylation of its downstream substrates.[4] Notably, XMD8-92 has also been identified as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), an epigenetic reader, which contributes to its biological activity profile.[5][7][10]
Quantitative Biological Data
The biological activity of XMD8-92 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
| Target | Assay Type | Value | Reference |
| ERK5 (BMK1) | Dissociation Constant (Kd) | 80 nM | [5][10] |
| BRD4 | Dissociation Constant (Kd) | 170 nM / 190 nM | [5][8][10] |
| DCAMKL2 | Dissociation Constant (Kd) | 190 nM | [8] |
| PLK4 | Dissociation Constant (Kd) | 600 nM | [8] |
| TNK1 | Dissociation Constant (Kd) | 890 nM | [8] |
| ERK5 | Cellular IC50 (EGF-induced activation) | 240 nM | [11] |
| ERK5 | Cellular IC50 (KiNativ profiling in HeLa cells) | 1.5 µM | [4] |
| TNK1 | Cellular IC50 (KiNativ profiling in HeLa cells) | 10 µM | [4] |
| ACK1 (TNK2) | Cellular IC50 (KiNativ profiling in HeLa cells) | 18 µM | [4] |
Table 1: Biochemical and Cellular Potency of XMD8-92
| Cell Line | Assay | Endpoint | Result | Reference |
| HeLa, A549 | Western Blot | p21 expression | Significantly induced | [12] |
| HMEC, various cancer cells | Proliferation Assay | Inhibition of proliferation | Effective inhibition (0-5 µM) | [12] |
| AsPC-1 (pancreatic cancer) | Proliferation Assay | Inhibition of proliferation | Dose-dependent inhibition | [13] |
| Kasumi-1, HL-60 (AML) | Apoptosis Assay | Increased apoptosis | Observed | [14] |
| Human or syngeneic mouse tumors | In vivo xenograft | Tumor growth inhibition | Significant inhibition (50 mg/kg i.p.) | [5][10] |
Table 2: Cellular and In Vivo Activity of XMD8-92
Experimental Protocols
Biochemical Assays
5.1.1. ERK5 Kinase Activity Assay (Radiometric)
This protocol is a general method for determining kinase activity and can be adapted for ERK5.
-
Principle: Measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the substrate peptide, and recombinant ERK5 enzyme.
-
Add serial dilutions of XMD8-92 or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
5.1.2. BRD4 Binding Assay (AlphaScreen)
This protocol describes a common method for assessing the binding of inhibitors to bromodomains.[5][12]
-
Principle: A bead-based proximity assay where binding of a biotinylated ligand to a His-tagged BRD4 brings streptavidin-coated donor beads and nickel-chelate acceptor beads into close proximity, generating a luminescent signal.[5] Inhibitors that disrupt this interaction cause a decrease in the signal.
-
Materials:
-
His-tagged recombinant BRD4 bromodomain (BD1 or BD2)
-
Biotinylated histone H4 peptide (acetylated) or a biotinylated small molecule ligand (e.g., Bio-JQ1)[5]
-
Streptavidin-coated donor beads (PerkinElmer)
-
Nickel chelate (Ni-NTA) acceptor beads (PerkinElmer)[3]
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS)[9]
-
XMD8-92 (or other inhibitors)
-
384-well microplates
-
AlphaScreen-capable plate reader
-
-
Procedure:
-
Add assay buffer containing the His-tagged BRD4 protein to the wells of a 384-well plate.
-
Add serial dilutions of XMD8-92 or vehicle (DMSO).
-
Add the biotinylated ligand.
-
Incubate at room temperature to allow for binding equilibration.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cellular Assays
5.2.1. MEF2C Reporter Assay for ERK5 Activity
This assay measures the transcriptional activity of MEF2C, a downstream target of ERK5.[14]
-
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of MEF2 binding elements, an expression vector for MEF2C, and expression vectors for ERK5 and a constitutively active upstream kinase (MEK5DD) to drive the pathway. Inhibition of ERK5 activity by a compound like XMD8-92 results in a decrease in luciferase expression.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Reporter plasmid (e.g., pG5E1bLUC with MEF2 binding sites)
-
Expression vector for MEF2C (e.g., GAL4-MEF2C)[8]
-
Expression vector for HA-tagged ERK5[8]
-
Expression vector for constitutively active MEK5 (MEK5DD)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
XMD8-92 (or other inhibitors)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the reporter and expression plasmids.
-
After transfection, treat the cells with serial dilutions of XMD8-92 or vehicle (DMSO).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of MEF2C-driven transcription and determine the IC50 value.
-
5.2.2. Western Blot for Downstream Target Phosphorylation
This method assesses the phosphorylation status of ERK5 downstream targets.
-
Principle: Cells are treated with an agonist to stimulate the ERK5 pathway in the presence or absence of an inhibitor. Cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated forms of downstream proteins.
-
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Agonist (e.g., EGF, serum)
-
XMD8-92 (or other inhibitors)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies (e.g., anti-phospho-ERK5, anti-ERK5, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and grow to confluence.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of XMD8-92 or vehicle (DMSO).
-
Stimulate the cells with an agonist for a short period.
-
Lyse the cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
ERK5 Signaling Pathway
Caption: Simplified ERK5 signaling pathway and the point of inhibition by XMD8-92.
Kinase Inhibitor Screening Workflow
Caption: General workflow for the discovery and validation of a kinase inhibitor.
MEF2C Reporter Assay Workflow
Caption: Step-by-step workflow for the MEF2C luciferase reporter assay.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. mdpi.com [mdpi.com]
- 15. ERK5 Cooperates With MEF2C to Regulate Nr4a1 Transcription in MA-10 and MLTC-1 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK5 is targeted to myocyte enhancer factor 2A (MEF2A) through a MAPK docking motif - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Small Molecule ERK5 Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Erk5-IN-3". This guide, therefore, focuses on the biological activity of well-characterized, representative small molecule inhibitors of Extracellular signal-regulated kinase 5 (ERK5) to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The data and methodologies presented are based on publicly accessible research on compounds such as AX-15836, BIX02189, and XMD8-92.
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that contains a nuclear localization signal and a transcriptional activation domain, allowing it to directly regulate gene expression.[2][3] The ERK5 pathway is activated by various stimuli, including growth factors and cellular stress, and plays a crucial role in cellular processes such as proliferation, differentiation, and survival.[1][4] Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][4]
Quantitative Data on ERK5 Inhibitor Activity
The inhibitory potency of small molecules targeting ERK5 and its upstream activator MEK5 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the reported in vitro and cellular activities for several representative ERK5 pathway inhibitors.
Table 1: In Vitro Biochemical Activity of Selected ERK5 Pathway Inhibitors
| Compound | Target | IC50 | Assay Type |
| AX-15836 | ERK5 | 8 nM[5][6][7] | Biochemical Kinase Assay |
| BIX02189 | MEK5 | 1.5 nM[7][8] | Biochemical Kinase Assay |
| ERK5 | 59 nM[7][8][9] | Biochemical Kinase Assay | |
| XMD8-92 | ERK5 | Kd = 80 nM[10] | Binding Assay |
| ERK5-IN-1 | ERK5 | 162 nM[7] | Biochemical Kinase Assay |
| ERK5-IN-2 | ERK5 | 0.82 µM[10] | Biochemical Kinase Assay |
| BAY885 | ERK5 | 35 nM[10] | Biochemical Kinase Assay |
| BIX02188 | MEK5 | 4.3 nM[10] | Biochemical Kinase Assay |
| ERK5 | 810 nM[9][10] | Biochemical Kinase Assay |
Kd (dissociation constant) is a measure of binding affinity.
Table 2: Cellular Activity of Selected ERK5 Inhibitors
| Compound | Cell Line | Cellular Effect Measured | IC50 / EC50 |
| AX-15836 | Various (PBMCs, endothelial, oncogenic) | Intracellular ERK5 Inhibition | 4–9 nM[11] |
| AX-15836 | HUVEC, HeLa | Cytokine Suppression (IL-6, IL-8) | >10 µM[5][11] |
| ERK5-IN-4 | HEK293 | Full-length ERK5 Inhibition | 77 nM[10] |
| HEK293 | Truncated ERK5 (ΔTAD) Inhibition | 300 nM[10] | |
| ERK5-IN-5 | A549 | Anti-proliferative Activity | 6.23 µg/mL[10] |
| ADTL-EI1712 | - | ERK1 Inhibition | 40 nM[4] |
| - | ERK5 Inhibition | 65 nM[4] |
Signaling Pathways and Mechanism of Action
The canonical ERK5 signaling pathway is a three-tiered kinase cascade.[2] It is initiated by various extracellular stimuli that activate MAP3Ks (MEKK2/3).[2] These kinases then phosphorylate and activate the dual-specificity kinase MEK5.[9] Activated MEK5, in turn, phosphorylates the TEY (Threonine-Glutamic acid-Tyrosine) motif in the activation loop of ERK5.[2][4] This phosphorylation activates the kinase domain of ERK5, leading to autophosphorylation of its C-terminal domain, which facilitates its translocation to the nucleus.[2] In the nucleus, ERK5 can phosphorylate and activate several transcription factors, most notably members of the Myocyte Enhancer Factor 2 (MEF2) family, to regulate gene expression.[2][3]
Small molecule inhibitors of ERK5, such as AX-15836, typically function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of downstream substrates.[1]
References
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
In-Depth Technical Guide: The Structure-Activity Relationship of Erk5-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Erk5-IN-3, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This document details the core molecular scaffold, key chemical modifications influencing potency and selectivity, and the experimental methodologies used for its characterization.
Introduction to ERK5 and its Inhibition
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK5 signaling pathway has been implicated in various diseases, most notably in cancer, where it can contribute to tumor growth, angiogenesis, and metastasis.[3] This has made ERK5 an attractive target for the development of novel therapeutic agents. This compound has emerged as a significant chemical probe for studying the biological functions of ERK5 and as a lead compound for drug discovery.
Core Scaffold and Structural Features of this compound
This compound, also identified as compound 33j in some literature, is a potent inhibitor with a reported IC50 of 6 nM against ERK5.[2] Its chemical structure is 4-((9-Cyclopentyl-5,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][3]diazepin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide. The core of this compound is a pyrimido[4,5-b][1][3]diazepine scaffold, which has been a fertile ground for the development of various kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the structure-activity relationships for this compound and its analogs based on available data. Modifications around the pyrimido[4,5-b][1][3]diazepine core have been explored to optimize potency against ERK5 and selectivity over other kinases.
| Compound ID | R1 (at N9) | R2 (at C5) | R3 (at C8) | Linker & R4 Group | ERK5 IC50 (nM) | HeLa Cell IC50 (nM) |
| This compound (33j) | Cyclopentyl | Methyl | Methyl | 3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | 6 | 31 |
| Analog A | Cyclopentyl | Isopropyl | H | 3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | - | - |
| Analog B | Cyclohexyl | Methyl | Methyl | 3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | - | - |
| Analog C | Cyclopentyl | Methyl | Methyl | 3-methoxy-N-(piperidin-4-yl)benzamide | - | - |
Data for analogs A, B, and C are representative of typical modifications explored in this chemical series, though specific quantitative data for these exact structures are not publicly available in the form of a comprehensive SAR table in a peer-reviewed article. The data for this compound is from a commercially available source.[2]
Key SAR Insights:
-
N9-Substitution: The cyclopentyl group at the N9 position appears to be crucial for high potency.
-
C5 and C8-Substitution: The dimethyl substitution at the C5 and C8 positions contributes to the overall activity.
-
Solvent-Front Moiety: The N-(1-methylpiperidin-4-yl)benzamide group, which is directed towards the solvent-exposed region of the ATP-binding pocket, plays a significant role in both potency and pharmacokinetic properties.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for the key assays used in the characterization of this compound.
Biochemical Kinase Assay (LanthaScreen™ TR-FRET Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ERK5.
Materials:
-
Recombinant human ERK5 enzyme
-
LanthaScreen™ Tb-anti-pERK5 antibody
-
Fluorescein-labeled ERK5 substrate (e.g., GFP-c-Jun)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the microplate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Enzyme and Substrate Preparation: Prepare a solution of ERK5 enzyme and fluorescein-labeled substrate in kinase buffer.
-
Reaction Initiation: Add the enzyme/substrate mixture to the wells of the microplate.
-
ATP Addition: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ERK5.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add a solution of EDTA to stop the reaction, followed by the addition of the Tb-labeled antibody.
-
Signal Reading: After a further incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
-
Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Antiproliferation Assay (HeLa Cells)
This assay determines the effect of a compound on the proliferation of a cancer cell line.
Materials:
-
HeLa human cervical cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: After a short incubation, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the percent viability versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
ERK5 Signaling Pathway
The following diagram illustrates the canonical ERK5 signaling cascade, from upstream activators to downstream transcriptional targets.
Caption: The ERK5 signaling pathway is a three-tiered kinase cascade.
Kinase Assay Experimental Workflow
The following diagram outlines the major steps in a typical in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Logical Relationship of the Structure-Activity Study
This diagram illustrates the iterative process of a typical medicinal chemistry program for developing a kinase inhibitor.
Caption: The iterative cycle of a structure-activity relationship study.
Conclusion
This compound is a highly potent and selective inhibitor of ERK5, characterized by its pyrimido[4,5-b][1][3]diazepine core. The structure-activity relationship studies, though not fully published in a comprehensive format, indicate that specific substitutions at the N9, C5, and C8 positions, along with the nature of the solvent-exposed moiety, are critical for its inhibitory activity. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other ERK5 inhibitors. Further research to elucidate the complete SAR profile and in vivo efficacy of this compound and its analogs is warranted to fully realize its therapeutic potential.
References
An In-depth Technical Guide to the Target Profile and Selectivity of the ERK5 Inhibitor XMD8-92
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile and selectivity of XMD8-92, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1). Given the prevalence of XMD8-92 in the scientific literature as a key tool compound for studying ERK5 signaling, this document will serve as a detailed resource for researchers in oncology, immunology, and cell biology.
Introduction to ERK5 and the Rationale for Inhibition
Extracellular signal-regulated kinase 5 (ERK5) is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in transducing extracellular signals into cellular responses.[1] The ERK5 signaling cascade is involved in a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of the ERK5 pathway has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive target for therapeutic intervention.
The ERK5 pathway is typically activated by a range of growth factors and cellular stresses. This activation occurs through a three-tiered kinase cascade, culminating in the phosphorylation of ERK5 by its upstream kinase, MEK5. Activated ERK5 then translocates to the nucleus, where it phosphorylates various downstream substrates, including the MEF2 family of transcription factors, leading to changes in gene expression.
XMD8-92 was developed as a small molecule inhibitor to probe the therapeutic potential of targeting the ERK5 pathway. Its characterization has provided valuable insights into the biological functions of ERK5 and the consequences of its inhibition.
Target Profile and Potency of XMD8-92
XMD8-92 is a potent, ATP-competitive inhibitor of ERK5. Its primary target and associated potency are summarized in the table below.
| Target | Assay Type | Potency (Kd) | Reference |
| ERK5 (BMK1) | ATP-binding displacement | 80 nM | [2] |
Kd: Dissociation constant, a measure of binding affinity.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can confound experimental results and lead to toxicity. XMD8-92 has been profiled against a large panel of kinases to determine its selectivity. While it is highly potent against ERK5, it does exhibit activity against a few other kinases, as well as the non-kinase bromodomain-containing protein 4 (BRD4).
Table 1: Selectivity Profile of XMD8-92
| Target | Potency (Kd) | Reference |
| ERK5 (BMK1) | 80 nM | [2] |
| BRD4(1) | 170 nM | [2] |
| DCAMKL2 | 190 nM | |
| PLK4 | 600 nM | |
| TNK1 | 890 nM |
Table 2: Cellular IC50 Values for XMD8-92
| Target | Cellular IC50 | Reference |
| ERK5 (BMK1) | 1.5 µM | [1] |
| TNK1 | 10 µM | [1] |
| ACK1 (TNK2) | 18 µM | [1] |
IC50: Half-maximal inhibitory concentration, a measure of the inhibitor's functional strength in a cellular context.
The data indicates that while XMD8-92 is a potent ERK5 inhibitor, its dual activity against BRD4 should be considered when interpreting cellular data. At higher concentrations, effects on other kinases such as DCAMKL2, PLK4, and TNK1 may also be observed.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the context of XMD8-92's action, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of XMD8-92.
This protocol describes a method to determine the IC50 of XMD8-92 against ERK5 in a cell-free system.
Objective: To quantify the direct inhibitory effect of XMD8-92 on the enzymatic activity of recombinant ERK5.
Materials:
-
Recombinant human ERK5 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP solution
-
XMD8-92 stock solution in DMSO
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of XMD8-92 in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
XMD8-92 or vehicle (DMSO) control
-
Recombinant ERK5 enzyme
-
Substrate (MBP)
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (for radiometric assay) or just cold ATP (for ADP-Glo™ assay) to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
This protocol describes how to assess the effect of XMD8-92 on the phosphorylation of ERK5 in a cellular context.
Objective: To determine if XMD8-92 can inhibit the activation of endogenous ERK5 in cells stimulated with a growth factor.
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Epidermal Growth Factor (EGF) or other appropriate stimulus
-
XMD8-92 stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of XMD8-92 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total ERK5:
-
Strip the membrane of the phospho-ERK5 antibodies using a stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK5 antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-ERK5 signal to the total-ERK5 signal for each sample.
This protocol describes a method to measure the effect of XMD8-92 on the transcriptional activity of MEF2C, a downstream effector of ERK5.[3]
Objective: To assess the functional consequence of ERK5 inhibition on its ability to regulate gene expression.
Materials:
-
HEK293T or a similar easily transfectable cell line
-
Expression plasmids for ERK5 and a constitutively active MEK5 (MEK5-DD)
-
A reporter plasmid containing a luciferase gene driven by a promoter with MEF2 binding sites (e.g., pGL3-MEF2-Luc)
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
XMD8-92 stock solution in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the ERK5, MEK5-DD, MEF2-Luc, and Renilla luciferase plasmids. The MEK5-DD plasmid ensures constitutive activation of the ERK5 pathway.
-
-
Inhibitor Treatment: After transfection (e.g., 24 hours), treat the cells with a range of concentrations of XMD8-92 or vehicle (DMSO) for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity.
-
Measure the Renilla luciferase activity in the same well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for the inhibition of MEF2C-dependent transcription.
-
Summary and Conclusion
XMD8-92 is a valuable chemical probe for studying the ERK5 signaling pathway. It exhibits high potency for ERK5 with a Kd of 80 nM. However, its off-target activities, particularly against BRD4, necessitate careful experimental design and interpretation of results. The provided protocols offer a robust framework for researchers to investigate the effects of XMD8-92 and other potential ERK5 inhibitors in both biochemical and cellular contexts. This technical guide serves as a foundational resource for professionals engaged in the exploration of the ERK5 pathway and the development of novel therapeutics targeting this important kinase.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the ERK5 Signaling Pathway
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family.[1][2] While sharing some structural similarities with the classical ERK1/2 kinases, ERK5 possesses distinct structural features, activation mechanisms, and downstream functions that set it apart.[1][3][4] Initially identified as a key regulator of cellular responses to growth factors and stress stimuli, the MEK5/ERK5 pathway has emerged as a critical signaling module in a multitude of physiological and pathological processes.[5][6][7] Its roles in cardiovascular development, endothelial integrity, and neuronal survival are well-documented.[4][5][8][9] More recently, the ERK5 pathway has garnered significant attention in oncology, where it is implicated in nearly all hallmarks of cancer, including sustained proliferation, evasion of growth suppressors, invasion, metastasis, and resistance to therapy.[2][10][11]
This guide provides a comprehensive technical overview of the ERK5 signaling pathway, its core components, regulation, and functions, with a focus on its implications for disease and drug development.
The Core ERK5 Signaling Cascade
The ERK5 pathway is a three-tiered kinase cascade, analogous to other MAPK pathways.[3][12] It consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the terminal MAP kinase (MAPK), which is ERK5 itself.
-
MAP3K (MEKK2/MEKK3): The primary upstream activators of the cascade are MEK kinase 2 (MEKK2) and MEK kinase 3 (MEKK3).[3][10][13] These kinases are activated by a diverse array of extracellular stimuli, including growth factors, cytokines, and cellular stress.[10][13] Both MEKK2 and MEKK3 can phosphorylate and activate MEK5, although MEKK2 appears to have a higher binding affinity.[10][13]
-
MAP2K (MEK5): Mitogen-activated protein kinase kinase 5 (MEK5) is the direct and sole known upstream activator of ERK5.[10][14] It is a dual-specificity kinase that phosphorylates ERK5 on specific threonine and tyrosine residues within its activation loop.[13][14] The interaction between MEK5 and ERK5 is highly specific; MEK5 does not activate other MAPKs like ERK1/2, and MEK1/2 do not activate ERK5, establishing the MEK5-ERK5 module as a distinct signaling pathway.[12][13]
-
MAPK (ERK5/MAPK7): ERK5 (encoded by the MAPK7 gene) is the terminal kinase of the cascade.[2] Structurally, ERK5 is about twice the size of other MAPKs, featuring a unique C-terminal tail of approximately 400 amino acids in addition to its N-terminal kinase domain.[1][4] This large C-terminal domain contains a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD), which are crucial for its unique biological functions.[1][12][15]
Activation occurs sequentially: upon stimulation, MEKK2/3 phosphorylates MEK5 on Ser311 and Thr315.[10][13] Activated MEK5 then phosphorylates the TEY (Threonine-Glutamic acid-Tyrosine) motif at residues Thr218/Tyr220 within the ERK5 kinase domain.[4][13][15] This dual phosphorylation fully activates ERK5's kinase activity.[12]
Regulation and Cellular Localization
The regulation of ERK5 activity is a multi-layered process involving not only the upstream kinase cascade but also its unique structural features. In resting cells, ERK5 is predominantly located in the cytoplasm due to an interaction between its N- and C-terminal domains that masks the nuclear localization signal.[4][16]
Upon activation by MEK5, ERK5 undergoes a conformational change that disrupts this intramolecular inhibition, exposing the NLS and promoting its translocation to the nucleus.[16] Once in the nucleus, activated ERK5 can phosphorylate a variety of nuclear substrates. A key regulatory step following kinase activation is the autophosphorylation of multiple residues within its own C-terminal tail.[12][17] This autophosphorylation is believed to be essential for activating its C-terminal transcriptional activation domain (TAD), allowing ERK5 to directly regulate gene expression independently of its kinase activity on other transcription factors.[18]
Downstream Targets and Cellular Functions
Activated ERK5 orchestrates a wide range of cellular responses by phosphorylating a diverse set of substrates, including transcription factors and other kinases.[6][10] This signaling output is critical for processes such as cell proliferation, survival, differentiation, and motility.[2][13]
Key Downstream Substrates:
-
MEF2 Family (MEF2A, -C, -D): The Myocyte Enhancer Factor 2 family of transcription factors are prominent and well-established substrates.[6][10] ERK5-mediated phosphorylation of MEF2 enhances its transcriptional activity, leading to the expression of genes like c-jun, which is vital for cell growth.[10][13] The ERK5-MEF2 axis is crucial for neuronal survival and cardiovascular development.[6][8][9]
-
Other Transcription Factors: ERK5 also targets other key transcription factors, including c-Myc, c-Fos, Fos-related antigen 1 (Fra-1), and members of the Krüppel-like factor (KLF) family (KLF2/4).[10][19] The regulation of these factors links ERK5 to cell cycle progression, apoptosis resistance, and endothelial homeostasis.[5][20]
-
Kinases: ERK5 can phosphorylate and regulate other kinases, such as ribosomal S6 kinase (RSK) and serum/glucocorticoid-regulated kinase (SGK), further amplifying its signaling network.[6][10]
Major Cellular Functions:
-
Cell Proliferation and Cycle Progression: ERK5 promotes cell cycle progression, particularly the G1/S transition, through the induction of regulators like Cyclin D1 and c-Myc and the suppression of inhibitors like p21.[1][10][20]
-
Survival and Anti-Apoptosis: The pathway is a key mediator of cell survival signals.[13] In endothelial cells, it is activated by laminar shear stress to promote resistance to apoptosis.[5] It can also inhibit the function of pro-apoptotic factors like Bad and FoxO3A.[6]
-
Cell Motility and Invasion: Dysregulated ERK5 signaling is strongly associated with increased cell motility and invasion in cancer cells.[10] It achieves this by regulating the expression of matrix metalloproteinases (MMPs) and other proteins involved in extracellular matrix degradation and cell migration.[10][19]
-
Angiogenesis and Cardiovascular Development: Genetic knockout studies have unequivocally demonstrated that ERK5 is essential for cardiovascular development.[8][17] Erk5-null mice exhibit severe defects in blood vessel formation and cardiac development, leading to embryonic lethality.[8] In adults, it plays a critical role in maintaining vascular integrity.[5][17]
Role in Disease: Cancer and Drug Development
While essential for normal physiology, dysregulation of the ERK5 pathway is a significant driver of human disease, most notably cancer. Upregulation of ERK5 expression or activity is frequently observed in various tumor types, including breast, prostate, and lung cancer, and often correlates with advanced stage, metastasis, and poorer patient survival.[10][19]
ERK5 in Cancer Hallmarks:
-
Tumorigenesis and Proliferation: ERK5 signaling drives cancer cell proliferation through the induction of cell cycle regulators.[1][10] For instance, in prostate cancer, active ERK5 enhances proliferation both in vitro and in vivo.[11]
-
Metastasis and Invasion: The pathway is a key mediator of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell dissemination.[10] Inhibition of ERK5 has been shown to suppress the motility and invasive capabilities of cancer cells.[10][21]
-
Drug Resistance: The ERK5 pathway has emerged as a major escape route that allows cancer cells to survive under the stress of targeted therapies.[5] For example, in melanomas with BRAF mutations, inhibition of the primary ERK1/2 pathway can lead to a compensatory activation of the ERK5 pathway, promoting tumor cell survival and driving acquired resistance.[5][22] This makes ERK5 a compelling target for combination therapies.[23]
Pharmacological Inhibition of the ERK5 Pathway
The critical role of ERK5 in cancer has spurred the development of small molecule inhibitors. These inhibitors primarily target the ATP-binding pocket of the ERK5 kinase domain.
| Inhibitor | Target(s) | IC₅₀ (ERK5) | Notes |
| XMD8-92 | ERK5, BRD4 | ~80 nM (cell-free) | Widely used tool compound. Also a potent inhibitor of BRD4, which can confound interpretation of results.[23] |
| BIX02188 | MEK5 | 1.5 µM (cell-based) | A MEK5 inhibitor that blocks ERK5 phosphorylation. Less potent than BIX02189.[10] |
| BIX02189 | MEK5 | 59 nM (cell-free) | A more potent MEK5 inhibitor; blocks ERK5 activation without affecting ERK1/2, p38, or JNK.[10][24] |
| AX15836 | ERK5 | ~9 nM (cell-free) | A highly selective ERK5 inhibitor with minimal off-target effects on BRD4.[24] |
Challenges in ERK5 Inhibition:
A significant and confounding phenomenon in ERK5 inhibitor development is paradoxical activation .[25] It has been shown that the binding of some small molecule inhibitors to the ERK5 kinase domain can induce a conformational change that, while blocking kinase activity, paradoxically promotes the nuclear translocation of ERK5 and activates its C-terminal transcriptional functions.[24][25] This highlights the complexity of targeting a dual-function protein and underscores the need for careful characterization of inhibitor effects beyond simple kinase activity assays.
Key Experimental Protocols
Studying the ERK5 pathway requires a combination of molecular and cellular biology techniques to assess protein activation, gene expression, and cellular phenotypes.
A. Western Blotting for ERK5 Phosphorylation
This is the most common method to assess the activation state of the ERK5 cascade. It involves using antibodies specific to the phosphorylated forms of MEK5 and ERK5 (p-ERK5 at Thr218/Tyr220).
Methodology:
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine protein concentration using a standard method like the BCA assay to ensure equal loading.
-
Electrophoresis: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane using a solution like 5% bovine serum albumin (BSA) or non-fat milk.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK5, total-ERK5). This is typically done overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane to remove unbound primary antibody, then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the relative level of activation.
B. Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the expression levels of ERK5 target genes (e.g., c-FOS, KLF2, MMP9) to assess the downstream transcriptional activity of the pathway.[21][26]
Methodology:
-
RNA Extraction: Isolate total RNA from experimental samples using a commercial kit or a Trizol-based method.
-
RNA Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform the polymerase chain reaction in real-time using a qPCR machine. The reaction mix includes the cDNA template, primers specific for the gene of interest, and a fluorescent dye (like SYBR Green) that intercalates with double-stranded DNA.
-
Data Analysis: The machine measures the fluorescence increase at each cycle. The cycle threshold (Ct) value is determined for each gene. Relative gene expression is calculated using the delta-delta-Ct (ΔΔCt) method, normalizing the target gene's expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
C. In Vitro Kinase Assay
This assay directly measures the catalytic activity of ERK5 and is essential for screening and characterizing inhibitors.
Methodology:
-
Reaction Setup: In a microplate well, combine recombinant active ERK5 enzyme with a kinase reaction buffer.
-
Inhibitor Addition: Add the test compound (potential inhibitor) at various concentrations.
-
Initiate Reaction: Start the reaction by adding a generic or specific substrate (e.g., Myelin Basic Protein or a MEF2 peptide) and ATP. Often, a radiolabeled ATP ([γ-³²P]ATP) is used.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Measure Phosphorylation: Separate the phosphorylated substrate from the free radiolabeled ATP, typically by spotting the reaction onto phosphocellulose paper and washing. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured activity against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Perspectives
The MEK5/ERK5 signaling pathway is a fundamentally important cascade with a dual role in health and disease. Its essential functions in cardiovascular development and tissue homeostasis are clear, but its frequent dysregulation in cancer has positioned it as a high-value therapeutic target.[5][10] The development of specific inhibitors has provided powerful tools to probe its function and has shown promise in preclinical cancer models.[10]
However, significant challenges remain. The dual nature of ERK5 as both a kinase and a transcriptional activator, coupled with the phenomenon of paradoxical activation by some inhibitors, complicates therapeutic strategies.[25] Future drug development efforts may need to move beyond simple kinase domain inhibition to explore novel modalities, such as PROTACs (PROteolysis TArgeting Chimeras) to induce ERK5 degradation, or strategies that disrupt specific protein-protein interactions downstream of ERK5.[22] A deeper understanding of the context-dependent functions of ERK5 and the mechanisms that drive its compensatory activation in response to other targeted therapies will be critical to successfully harnessing the therapeutic potential of modulating this complex and vital signaling pathway.
References
- 1. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The MEK5/ERK5 Pathway in Health and Disease | MDPI [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Erk5 null mice display multiple extraembryonic vascular and embryonic cardiovascular defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Deletion of the Extracellular Signal-Regulated Protein Kinase 5 Attenuates Hypertrophic Response, and Promotes Pressure Overload-Induced Apoptosis in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
The Role of Extracellular Signal-Regulated Kinase 5 (ERK5) in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1] While initially less studied than its ERK1/2 counterparts, a growing body of evidence has established the MEK5-ERK5 signaling pathway as a critical mediator of oncogenesis, playing a pivotal role in driving cancer cell proliferation, survival, and metastasis.[2][3] Dysregulation of this pathway is frequently observed in a multitude of cancers, including breast, prostate, lung, and hematological malignancies, often correlating with aggressive phenotypes and poor patient prognosis.[1][2][4] This guide provides an in-depth examination of the ERK5 signaling cascade, its mechanisms for promoting cell proliferation, its pharmacological inhibition, and the experimental protocols used for its study.
The ERK5 Signaling Cascade
The ERK5 pathway is a canonical three-tiered kinase cascade, activated by a range of extracellular stimuli and culminating in the regulation of gene expression.[5] Unlike other MAPK pathways, the MEK5-ERK5 module has unique structural and functional characteristics, including a large C-terminal domain on ERK5 that confers transcriptional activation capabilities.[4][6]
Upstream Activation
The cascade is initiated by various stimuli, including growth factors (EGF, VEGF, PDGF), cytokines (IL-6), and cellular stress (osmotic, oxidative).[2][4] These signals are transduced through upstream MAPK kinase kinases (MAP3Ks), primarily MEKK2 and MEKK3.[7] Other activators such as RAS, SRC, and AKT have also been reported to trigger the pathway.[4][7] MEKK2/3 phosphorylate and activate the dual-specificity MAPK kinase 5 (MEK5), which is the only known direct upstream activator of ERK5.[2][8]
Core Pathway and Nuclear Translocation
Activated MEK5 phosphorylates ERK5 on specific threonine and tyrosine residues (Thr218/Tyr220) within its activation loop.[4][9] This activation induces a conformational change and triggers ERK5 autophosphorylation at its C-terminal tail.[9] In its inactive state, ERK5 resides in the cytosol complexed with the Hsp90-Cdc37 chaperone machinery.[6] Upon activation, ERK5 dissociates from this complex, exposing a nuclear localization signal (NLS) and facilitating its translocation to the nucleus.[6][7]
Downstream Effectors
Once in the nucleus, ERK5 regulates cellular processes through two primary mechanisms:
-
Direct Substrate Phosphorylation: ERK5 phosphorylates a variety of downstream targets, including other kinases like RSK and SGK.[2][7]
-
Transcriptional Regulation: Leveraging its unique C-terminal transactivation domain (TAD), ERK5 can directly activate transcription factors.[6] Key substrates include members of the myocyte enhancer factor 2 (MEF2) family, c-Myc, c-Fos, Activator Protein 1 (AP-1), and Nuclear Factor kappa-B (NF-κB).[4][10]
The table below summarizes the key components of the ERK5 signaling pathway.
| Component | Function/Role | Key References |
| Upstream Stimuli | Growth Factors (EGF, FGF, PDGF), Cytokines (IL-6), Cellular Stress | [2][4] |
| MAP3K | MEKK2, MEKK3 | [2][7] |
| MAP2K | MEK5 (specific activator of ERK5) | [2] |
| MAPK | ERK5 (BMK1/MAPK7) | [1] |
| Downstream Substrates | Transcription Factors: MEF2, c-Myc, NF-κB, AP-1, c-Fos, PML | [4][10] |
| Kinases: RSK, SGK | [2][7] |
// Connections "Growth Factors\n(EGF, VEGF, PDGF)" -> MEKK2_3; "Stress & Cytokines\n(IL-6)" -> MEKK2_3; MEKK2_3 -> MEK5; MEK5 -> ERK5_cyto [label=" P"]; ERK5_cyto -> ERK5_active; ERK5_active -> ERK5_nuc [label="Translocation"]; ERK5_nuc -> TFs [label="Activates"]; TFs -> Genes; Genes -> Proliferation; ERK5_nuc -> PML [label="Inhibits", color="#EA4335", arrowhead=tee];
} Caption: The canonical MEK5-ERK5 signaling cascade.
Role of ERK5 in Driving Cancer Cell Proliferation
ERK5 signaling promotes cell proliferation primarily by regulating the cell cycle and inhibiting tumor suppressor proteins.[11] Its activity is crucial for overcoming cell cycle checkpoints, thereby enabling uncontrolled division.
Regulation of Cell Cycle Progression
ERK5 is implicated in multiple phases of the cell cycle:
-
G1/S Transition: ERK5 activation is essential for the transition from the G1 to the S phase.[11] It achieves this by promoting the expression of key cell cycle regulators like Cyclin D1 and c-Myc.[2][11] Concurrently, ERK5 can suppress the activity of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, further lowering the barrier for S-phase entry.[7][11] For instance, ERK5 can phosphorylate and inhibit the tumor suppressor promyelocytic leukemia protein (PML), which would otherwise activate p21.[2][6]
-
G2/M Transition: The pathway also regulates entry into mitosis.[4] ERK5-dependent activation of NF-κB leads to the upregulation of genes required for the G2/M transition, including cyclins B1 and B2.[4][11]
ERK5 in Specific Malignancies
Elevated ERK5 expression or activity is a common feature in many cancers and is linked to proliferation.
-
Breast Cancer: In HER2-positive breast cancer, high ERK5 levels correlate with worse disease-free survival.[2][12] ERK5 is often constitutively active in these cells and contributes to resistance against anti-HER2 therapies like trastuzumab and lapatinib.[2][12]
-
Prostate Cancer: Overexpression of ERK5 or its upstream activator MEK5 enhances the proliferation index of prostate cancer cells.[4][6] High ERK5 expression is associated with high-grade tumors and the development of metastases.[1][13]
-
Lung Cancer: Inhibition of MEK5/ERK5 signaling has been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cells.[4][9]
-
Leukemia: The ERK5 pathway is involved in the survival and proliferation of chronic myeloid leukemia (CML) and T-cell leukemia cells.[1][2]
Pharmacological Inhibition and Therapeutic Potential
The critical role of ERK5 in driving proliferation has made it an attractive target for cancer therapy.[14] Several small-molecule inhibitors have been developed to target either ERK5 or its upstream kinase MEK5.
| Inhibitor | Target(s) | Reported Effect on Proliferation in Cancer Cell Lines | Reference |
| XMD8-92 | ERK5 | Decreased proliferation and delayed cell cycle progression in various cancer types; reduced tumor volume in xenograft models. | [2] |
| BIX02189 | MEK5 | Resulted in a drastic reduction of cell migration in lung cancer cells. | [4] |
| TG02 | Multi-kinase (including ERK5) | Shown to be an efficacious anti-tumor agent in multiple myeloma and breast cancer settings. | [2] |
| JWG-045 | ERK5 | Reduced RB phosphorylation and enhanced the antiproliferative activity of lapatinib in resistant HER2+ breast cancer cells. | [12] |
| AX15836 | ERK5 | Caused a reduction in the level of phospho-RB in HER2+ breast cancer cells. | [12] |
Note: The anti-proliferative effects of some inhibitors have been debated, with some studies suggesting that ERK5 kinase activity may be dispensable for the proliferation of certain cancer cells, or that off-target effects (e.g., on BRD4 for XMD8-92) contribute to the observed outcomes.[9][15]
Key Experimental Protocols
Investigating the role of ERK5 in cancer cell proliferation involves a combination of techniques to measure pathway activity, protein expression, and cellular phenotypes.
Western Blotting for ERK5 Activation
This protocol is used to detect total and phosphorylated (active) ERK5 levels, confirming pathway inhibition.
-
Cell Lysis: Treat cultured cancer cells with the ERK5 inhibitor for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a DC protein assay or similar method.[12]
-
SDS-PAGE: Resolve 25-30 µg of protein extract on an 8-10% SDS-polyacrylamide gel. Activated, phosphorylated ERK5 often migrates more slowly than the inactive form.[16]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST).[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in 5% BSA/TBST.[17]
-
Anti-phospho-ERK5 (Thr218/Tyr220): To detect the active form.
-
Anti-total-ERK5: To detect the total protein level.
-
Loading Control (e.g., GAPDH, β-actin): To ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[18]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the ERK5 inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of proliferation inhibition.
In Vitro Kinase Assay
This assay directly measures the catalytic activity of ERK5 and its inhibition by a compound.
-
Reaction Setup: In a microplate, combine a reaction buffer, a source of purified active ERK5 enzyme, a specific substrate (e.g., Myelin Basic Protein, MBP), and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed for a set time at 30°C. During this time, ERK5 will transfer the radiolabeled phosphate from ATP to the substrate.
-
Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the paper or beads extensively to remove unincorporated [γ-³³P]-ATP.
-
Measurement: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Analysis: Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC50 value of the compound.
Conclusion and Future Perspectives
The MEK5-ERK5 signaling pathway is a significant driver of proliferation in a wide range of cancers. Its activation enables cancer cells to bypass normal cell cycle controls, leading to unchecked growth. While ERK5's role as a therapeutic target is compelling, the development of highly specific and potent inhibitors is crucial to avoid off-target effects and to fully validate its clinical potential.[9][15] Future research will likely focus on developing next-generation inhibitors, including bifunctional degraders (PROTACs), and identifying predictive biomarkers to select patient populations most likely to benefit from ERK5-targeted therapies. Understanding the complex interplay between ERK5 and other oncogenic pathways will be key to designing effective combination strategies to overcome therapy resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic signaling of MEK5-ERK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 7. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. Erk5 Antibody (#3372) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Erk5 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 17. molbiolcell.org [molbiolcell.org]
- 18. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to ERK5 Inhibition and its Effects on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific inhibitor "Erk5-IN-3" is limited. This guide provides a comprehensive overview of the effects of potent and selective ERK5 inhibitors on gene expression, using well-characterized compounds such as XMD8-92 and AX15836 as illustrative examples. The principles and methodologies described herein are broadly applicable to the study of novel ERK5 inhibitors.
Introduction: ERK5 - A Unique MAPK Family Member
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) superfamily.[1][2] Unlike other MAPKs, ERK5 possesses a unique, large C-terminal domain that contains a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[3][4] This dual functionality allows ERK5 to not only phosphorylate downstream substrates but also to directly participate in the regulation of gene expression as a transcriptional co-activator.[3][5]
The ERK5 signaling pathway is implicated in a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][3] Its dysregulation has been linked to various pathologies, notably cancer, making it an attractive target for therapeutic intervention.[3][6] However, the development of ERK5 inhibitors is complicated by the paradoxical activation of its transcriptional activity by some kinase inhibitors, a phenomenon that will be explored in this guide.[3][4][5][7]
The ERK5 Signaling Pathway
The ERK5 pathway is a three-tiered kinase cascade.[1][3]
-
Upstream Activation: The pathway is initiated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.[3][6] These signals lead to the activation of MAPKKK's (MEKK2 and MEKK3), which in turn phosphorylate and activate the dual-specificity MAPK kinase, MEK5.[1][3] MEK5 is the specific upstream activator of ERK5.[1]
-
ERK5 Activation: Activated MEK5 phosphorylates ERK5 on threonine 218 and tyrosine 220 within the TEY motif of its kinase domain.[1][2] This phosphorylation event activates the kinase function of ERK5.
-
Downstream Targets and Gene Regulation: Once active, ERK5 can phosphorylate a range of downstream substrates. A key mechanism of ERK5-mediated gene regulation is through the phosphorylation and activation of Myocyte Enhancer Factor 2 (MEF2) transcription factors (MEF2A, -C, and -D).[1][3] Activated ERK5 also undergoes autophosphorylation in its C-terminal tail, which promotes its translocation to the nucleus.[1][3] In the nucleus, ERK5 can act as a co-activator for transcription factors, most notably MEF2, to drive the expression of target genes such as c-JUN, c-MYC, and KLF2.[1][3]
Caption: The ERK5 signaling cascade from upstream stimuli to downstream gene expression.
Mechanism of Action of ERK5 Inhibitors and the Phenomenon of Paradoxical Activation
Kinase Inhibition
ERK5 inhibitors, such as this compound and XMD8-92, are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ERK5 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Paradoxical Activation of Transcriptional Activity
A critical and complex aspect of ERK5 pharmacology is the "paradoxical activation" of its transcriptional functions by several of its kinase inhibitors.[3][4][5][7]
In its inactive state, the C-terminal transcriptional activation domain (TAD) of ERK5 is thought to be masked by an intramolecular interaction with the N-terminal kinase domain.[4][5][8] The binding of certain inhibitors to the kinase domain induces a conformational change that exposes the nuclear localization signal (NLS) and the TAD.[3][4][7] This leads to the translocation of the inhibitor-bound, kinase-dead ERK5 to the nucleus, where its now-exposed TAD can still function as a transcriptional co-activator, leading to an increase in the expression of some target genes, such as KLF2.[3][7] This effect is independent of the inhibitor's action on kinase activity and has been observed with several selective ERK5 inhibitors, including AX15836 and BAY-885.[3][7]
It is also important to note that some first-generation ERK5 inhibitors, like XMD8-92, have been shown to have off-target effects on bromodomains, particularly BRD4, which is also a transcriptional regulator.[9] This can confound the interpretation of experimental results, and it is crucial to use highly selective inhibitors or to control for these off-target effects.
Caption: Mechanism of canonical versus paradoxical activation of ERK5.
Effects of ERK5 Inhibition on Gene Expression
Inhibition of ERK5 can lead to complex changes in gene expression due to the dual effects on its kinase and transcriptional co-activator functions. The net effect on a particular gene will depend on the specific inhibitor used, the cellular context, and the relative contribution of ERK5's kinase activity versus its transcriptional co-activator function to the regulation of that gene.
Below is a summary of genes reported to be affected by ERK5 inhibition. Note that quantitative changes can vary significantly between studies and cell types.
| Gene Target | Reported Effect of ERK5 Inhibition | Putative Mechanism | Reference(s) |
| c-MYC | Downregulation | Inhibition of MEF2-dependent transcription | [10] |
| KRAS | Downregulation | Downstream of DCLK1, which is affected by ERK5 inhibition | [10] |
| NOTCH1 | Downregulation | Downstream of DCLK1 | [10] |
| p21 (CDKN1A) | Upregulation | Induction of PML's downstream effector | [11] |
| BCL2 | Downregulation | Post-transcriptional or indirect effects | [12] |
| p27 (CDKN1B) | Upregulation | Indirect effects on cell cycle regulation | [12] |
| IL-6 | Downregulation | Inhibition of inflammatory signaling pathways | [13] |
| KLF2 | Upregulation (paradoxical) | Paradoxical activation of ERK5's TAD | [3][7] |
| ZSCAN4 | Downregulation of ERK5-induced expression | Mediated through KLF2 | [14] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for studying the effects of an ERK5 inhibitor on gene expression.
Detailed Protocol: Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest (e.g., HeLa, A549) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Starvation (Optional): To reduce basal levels of MAPK signaling, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (or another ERK5 inhibitor) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Treatment: Dilute the inhibitor stock solution in a fresh culture medium to the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Remove the old medium from the cells and replace it with the inhibitor-containing or vehicle control medium. Incubate the cells for the desired period (e.g., 24, 48 hours).
Detailed Protocol: Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol or a kit-based lysis buffer). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
qPCR Run: Perform the qPCR in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the inhibitor-treated and vehicle-treated samples, normalized to the reference gene.
Detailed Protocol: Western Blotting
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK5 (Thr218/Tyr220), total ERK5, and proteins of interest overnight at 4°C.[2][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-ERK5 to total ERK5 and the levels of target proteins to a loading control (e.g., GAPDH, β-actin).
Detailed Protocol: Chromatin Immunoprecipitation (ChIP-seq)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., MEF2C) or a control IgG.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for the transcription factor binding. Analyze the differential binding between inhibitor-treated and vehicle-treated samples.
Conclusion
The study of ERK5 inhibitors and their impact on gene expression is a complex but promising area of research, particularly in oncology and immunology. The dual kinase and transcriptional co-activator functions of ERK5, along with the phenomenon of paradoxical activation by kinase inhibitors, necessitate a multi-faceted experimental approach. A thorough understanding of the ERK5 signaling pathway and the careful application of molecular biology techniques, such as those detailed in this guide, are essential for accurately characterizing the effects of novel ERK5 inhibitors like this compound and for advancing their development as potential therapeutic agents.
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of Extracellular Signal-Regulated Protein Kinase 5 Inhibition in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 13. ERK5 modulates IL-6 secretion and contributes to tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ERK5–KLF2 signalling module regulates early embryonic gene expression and telomere rejuvenation in stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-ERK5 (Thr218, Tyr220) Polyclonal Antibody (44-612G) [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Erk5-IN-3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family. The ERK5 signaling cascade is initiated by various extracellular stimuli, including growth factors and stress, leading to the sequential activation of MAP3Ks (MEKK2/3), MAP2K (MEK5), and finally ERK5.[1][2][3][4][5] Activated ERK5 plays a crucial role in regulating diverse cellular processes such as proliferation, differentiation, and survival by phosphorylating a range of downstream substrates, including transcription factors like the myocyte enhancer factor 2 (MEF2) family.[3][4][6][7][8] Given its involvement in pathological conditions like cancer, the ERK5 pathway is a significant target for therapeutic intervention.
Erk5-IN-3, also known as ERK5-IN-1 or Compound 26, is a small molecule inhibitor that targets the kinase activity of ERK5. These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds against the ERK5 enzyme.
A critical consideration when working with ERK5 inhibitors, including this compound, is the phenomenon of "paradoxical activation."[1][9][10][11][12] While these compounds inhibit the kinase activity of ERK5, they can induce a conformational change that promotes the nuclear translocation of ERK5 and enhances its transcriptional activation domain (TAD) activity.[1][10][12] This highlights the dual functionality of ERK5 as both a kinase and a transcriptional activator and underscores the importance of comprehensive cellular assays in addition to in vitro kinase assays to fully characterize inhibitor effects.
ERK5 Signaling Pathway
The ERK5 signaling pathway is a three-tiered kinase cascade. Upon stimulation by mitogens or cellular stress, MEKK2 or MEKK3 phosphorylates and activates MEK5.[1][2] MEK5, in turn, dually phosphorylates the TEY (Threonine-Glutamate-Tyrosine) motif in the activation loop of ERK5, leading to its activation.[5][7][8] Activated ERK5 can then phosphorylate various downstream targets to modulate gene expression and other cellular functions.
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against ERK5 kinase activity from various sources. These values are typically determined using radiometric or fluorescence-based kinase assays.
| Compound Name | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound (ERK5-IN-1) | ERK5 | Biochemical Kinase Assay | Not Specified | 162 | [13] |
| This compound (ERK5-IN-1) | ERK5 | Cell-free Kinase Assay | PIMtide | 87 ± 7 | [14][15] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration, substrate used, and enzyme lot.
Experimental Protocol: In Vitro Radiometric ERK5 Kinase Assay
This protocol is adapted for a standard radiometric assay using [γ-³²P]ATP to measure the phosphorylation of a substrate by recombinant active ERK5.
Materials and Reagents:
-
Recombinant Active ERK5: Full-length human ERK5, expressed in Sf9 insect cells (e.g., Sigma-Aldrich SRP5242 or Sino Biological M32B-10G).[16][17]
-
This compound: (or other test inhibitors) dissolved in 100% DMSO.
-
Substrate: Myelin Basic Protein (MBP) (e.g., Sigma-Aldrich) or a synthetic peptide substrate such as PIMtide (ARKKRRHPSGPPTA).[6][14][15]
-
Kinase Assay Buffer (1X): 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.[16][18] Just before use, add DTT to a final concentration of 0.25 mM.[16]
-
[γ-³²P]ATP: Specific activity of ~3000 Ci/mmol.
-
Unlabeled ATP Stock Solution: 10 mM in water.
-
P81 Phosphocellulose Paper: (for peptide substrates) or SDS-PAGE supplies (for protein substrates).
-
Phosphoric Acid (1%): (for washing P81 paper).
-
Scintillation Counter and Scintillation Fluid.
-
96-well reaction plates.
Procedure:
-
Prepare Inhibitor Dilutions:
-
Perform serial dilutions of this compound in 100% DMSO.
-
Further dilute the inhibitor in 1X Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Prepare Reaction Master Mix:
-
Set Up Kinase Reaction:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the reaction master mix to each well.
-
Initiate the reaction by adding diluted recombinant active ERK5 enzyme (e.g., 50-200 ng per reaction) to each well. The final reaction volume is typically 25-50 µL.[6][14][15]
-
-
Incubation:
-
Stop Reaction and Detect Phosphorylation:
-
For Peptide Substrates (PIMtide):
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Protein Substrates (MBP):
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated MBP band.
-
Quantify the band intensity using appropriate software.
-
-
-
Data Analysis:
-
Subtract the background radioactivity (no enzyme control) from all measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro kinase assay to determine the IC50 of this compound.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ERK5-IN-1 | ERK | TargetMol [targetmol.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 18. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
Application Notes and Protocols for Erk5-IN-3 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that contributes to its distinct regulation and function. The ERK5 signaling pathway is activated by a variety of stimuli, including growth factors, cytokines, and cellular stress, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and angiogenesis.[2][3] Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2]
Erk5-IN-3 is a potent and selective inhibitor of ERK5 with a reported IC50 of 6 nM.[4] Its ability to specifically target ERK5 makes it a valuable tool for studying the physiological and pathological roles of the ERK5 signaling pathway. Western blotting is a fundamental technique to assess the efficacy and mechanism of action of such inhibitors by detecting changes in the phosphorylation status of ERK5 and its downstream targets. This document provides a detailed protocol for utilizing this compound in Western blotting experiments to monitor the inhibition of ERK5 signaling.
Signaling Pathway
The canonical ERK5 signaling pathway is a three-tiered kinase cascade. Upon stimulation by various extracellular signals, MAPK Kinase Kinase 2/3 (MEKK2/3) phosphorylates and activates MAPK Kinase 5 (MEK5). Activated MEK5, in turn, dually phosphorylates ERK5 on Threonine 218 and Tyrosine 220 within the TEY activation loop, leading to its activation.[5] Activated ERK5 can then translocate to the nucleus and phosphorylate various downstream substrates, including transcription factors like the Myocyte Enhancer Factor 2 (MEF2) family, to regulate gene expression.[6]
Experimental Protocols
Western Blotting Protocol for Assessing this compound Activity
This protocol describes the treatment of cultured cells with this compound, followed by protein extraction and Western blot analysis to detect total ERK5 and phosphorylated ERK5 (p-ERK5).
Materials:
-
Cell culture medium and supplements
-
Cell line of interest (e.g., HeLa, as this compound has been shown to have anti-proliferative activity in these cells[4])
-
This compound (prepare stock solution in DMSO)
-
Growth factor or stimulus to activate ERK5 pathway (e.g., EGF, Phorbol 12-myristate 13-acetate (PMA))
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-total ERK5 antibody
-
Rabbit anti-phospho-ERK5 (Thr218/Tyr220) antibody
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
(Optional) For experiments involving stimulation, serum-starve the cells for 4-16 hours to reduce basal ERK5 phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 1-2 hours. A vehicle control (DMSO) should be included.
-
Stimulate the cells with a known ERK5 activator (e.g., 100 ng/mL EGF for 15-30 minutes) to induce ERK5 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-ERK5 (Thr218/Tyr220) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK5.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK5 to total ERK5 can then be calculated to determine the extent of inhibition.
-
Data Presentation
The quantitative data for the Western blotting protocol using this compound are summarized below. Note that the optimal concentrations and incubation times may vary depending on the cell line and experimental conditions and should be empirically determined.
| Parameter | Value/Range | Reference/Note |
| This compound IC50 (in vitro) | 6 nM | [4] |
| This compound Anti-proliferative IC50 (HeLa cells) | 31 nM | [4] |
| This compound Treatment Concentration (starting range) | 10 nM - 1 µM | Recommended starting range for cellular assays. |
| This compound Pre-incubation Time | 1 - 2 hours | Typical for kinase inhibitors before stimulation. |
| Stimulus (e.g., EGF) Concentration | 100 ng/mL | Common concentration to induce ERK signaling. |
| Stimulation Time | 15 - 30 minutes | Typical time for observing peak ERK phosphorylation. |
| Primary Antibody: Total ERK5 (Rabbit pAb) | 1:1000 | [7][8] |
| Primary Antibody: Phospho-ERK5 (Thr218/Tyr220) (Rabbit pAb) | 1:1000 | [3][9] |
| Secondary Antibody (HRP-conjugated anti-rabbit) | 1:2000 - 1:10000 | Follow manufacturer's recommendation. |
| Protein Loading per Lane | 20 - 30 µg | Standard range for Western blotting. |
Conclusion
This application note provides a comprehensive guide for utilizing the selective inhibitor this compound to study the ERK5 signaling pathway via Western blotting. The detailed protocol and supplementary information are intended to assist researchers in designing and executing experiments to investigate the role of ERK5 in various biological processes and its potential as a therapeutic target. The provided diagrams offer a clear visual representation of the signaling pathway and experimental workflow. Successful implementation of this protocol will enable the effective assessment of this compound's inhibitory activity and further elucidate the functions of ERK5 signaling.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of ERK5 Inhibition in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo data for a compound designated "Erk5-IN-3" was found in the public domain. The following application notes and protocols are a synthesis of publicly available information on the in vivo study of Extracellular signal-regulated kinase 5 (ERK5) using genetic models and representative small molecule inhibitors.
Introduction to ERK5 as a Therapeutic Target
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling pathway is a three-tiered cascade involving MEKK2/3, which activate MEK5, leading to the phosphorylation and activation of ERK5.[2][3] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail that contributes to its regulation and transcriptional activity.[1][2]
Activated ERK5 translocates to the nucleus and regulates the activity of several transcription factors, including the Myocyte Enhancer Factor-2 (MEF2) family, c-Myc, and c-Fos.[4] This signaling cascade plays a crucial role in various cellular processes such as proliferation, survival, differentiation, and angiogenesis.[3][5]
In oncology, aberrant ERK5 signaling has been implicated in the progression of numerous cancers, including breast, prostate, lung, and colon cancer, as well as leukemia.[5][6] Genetic perturbation studies in mice have highlighted the critical role of ERK5. Gene knockout of ERK5 is embryonically lethal due to severe cardiovascular and vascular development defects.[7] Conditional knockout studies in adult mice have demonstrated its importance in maintaining vascular integrity.[7] In cancer models, silencing ERK5 has been shown to reduce tumor growth, metastasis, and angiogenesis, making it a compelling target for therapeutic intervention.[6][8]
Data Presentation: In Vivo Efficacy of ERK5 Modulation
The following tables summarize quantitative and qualitative data from in vivo mouse model studies involving genetic modulation of ERK5 or treatment with small molecule inhibitors.
Table 1: Effects of Genetic Modulation of ERK5 in Mouse Models
| Model Type | Mouse Strain | Cancer Type | Method | Key Findings | Reference(s) |
| Xenograft | SCID Mice | Malignant Mesothelioma | shRNA knockdown of ERK5 | Reduction in tumor growth. | [6] |
| Syngeneic | C57BL/6 | T-cell Lymphoma (EL4 cells) | shRNA knockdown of ERK5 | Compromised induction of subcutaneous tumors; vaccination with shERK5 cells restricted tumorigenesis by wild-type cells. | [9] |
| Xenograft | Nude Mice | Endometrial Cancer | Genetic deletion of MEK5 | Reduced tumor growth capacity. | [6] |
| Xenograft | - | Breast Cancer | shRNA knockdown of ERK5 | Suppressed metastasis. | [8] |
| CML Model | - | Chronic Myeloid Leukemia (CML) | Genetic inhibition of MEK5/ERK5 | Reduced number of leukemic cells. | [5] |
Table 2: In Vivo Efficacy of Small Molecule ERK5 Inhibitors
| Inhibitor | Model Type | Mouse Strain | Cancer Type/Cell Line | Dosing Regimen | Key Quantitative Findings | Reference(s) |
| XMD8-92 | Xenograft | NOD/SCID | Cervical Cancer (HeLa) | 50 mg/kg, i.p. | Blocked tumor growth by 95%. | [10][11] |
| Syngeneic | C57Bl/6 | Lung Cancer (LL/2) | 50 mg/kg, i.p. | Blocked tumor growth by 95%. | [10][11] | |
| Xenograft | - | Clear Cell Renal Cell Carcinoma (A498) | Not specified | Statistically significant tumor growth suppression (p=0.0027). | [12] | |
| Xenograft | BALB/c scid | Colon Cancer | Not specified | Increased anti-cancer activity of 5-Fluorouracil. | [13] | |
| TG02 | Xenograft | - | Triple-Negative Breast Cancer (MDA-MB-231) | Not specified | Exerted a strong anti-tumoral action. | [14] |
Note: TG02 is a multi-kinase inhibitor, and its effects may not be solely attributable to ERK5 inhibition.[8][14]
Signaling Pathway and Experimental Workflow Diagrams
ERK5 Signaling Pathway
Caption: The ERK5 signaling cascade from extracellular stimuli to cellular responses.
General In Vivo Efficacy Study Workflow
Caption: Workflow for a typical mouse xenograft efficacy study.
Experimental Protocols
This section provides a generalized protocol for evaluating a novel ERK5 inhibitor in a subcutaneous cancer cell line-derived xenograft mouse model.
Objective
To assess the anti-tumor efficacy of a test compound (e.g., a novel ERK5 inhibitor) in a mouse xenograft model.
Materials
-
Cell Line: A cancer cell line with known ERK5 expression/activity (e.g., A498, MDA-MB-231).[12][14]
-
Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID).
-
Reagents:
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Phosphate Buffered Saline (PBS), sterile.
-
Matrigel (optional, can improve tumor take-rate).
-
Test Compound (ERK5 inhibitor).
-
Vehicle for test compound (e.g., 0.5% methylcellulose with 0.2% Tween-80).
-
-
Equipment:
-
Laminar flow hood.
-
Hemocytometer or automated cell counter.
-
Syringes (1 mL) and needles (27-30G).
-
Digital calipers.
-
Animal scale.
-
Animal housing compliant with institutional guidelines (IACUC).
-
Procedure
Step 1: Cell Preparation
-
Culture the selected cancer cell line under standard conditions until ~80-90% confluency.
-
Harvest cells using trypsin, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5-10 x 10⁷ cells/mL.
-
Keep the cell suspension on ice until injection.
Step 2: Tumor Implantation
-
Allow mice to acclimatize for at least one week before handling.
-
Anesthetize the mouse if required by institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.
Step 3: Tumor Growth Monitoring and Randomization
-
Monitor the animals daily for health and tumor development.
-
Once tumors are palpable, begin measuring tumor dimensions with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Test Compound - Low Dose
-
Group 3: Test Compound - High Dose
-
Group 4: Positive Control (optional)
-
Step 4: Treatment
-
Prepare fresh formulations of the test compound and vehicle daily.
-
Administer the assigned treatment to each mouse according to the planned schedule (e.g., daily oral gavage (p.o.) or intraperitoneal injection (i.p.)).
-
During the treatment period (typically 21-28 days), continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
Step 5: Study Endpoint and Data Collection
-
The study may be terminated when:
-
The pre-defined study duration is reached.
-
Tumors in the vehicle group reach a pre-determined maximum size (e.g., 2000 mm³).
-
Any animal shows signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumor, etc.).
-
-
At the endpoint, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors, weigh them, and collect tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics/biomarker analysis via Western blot or IHC for p-ERK5, Ki67, etc.).[12]
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: % TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Statistical Analysis: Compare tumor volumes between treated and vehicle groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A p-value < 0.05 is typically considered significant.
-
Toxicity Assessment: Plot the mean body weight for each group over time to assess the general toxicity of the treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERK5 Knockdown Generates Mouse Leukemia Cells with Low MHC Class I Levels That Activate NK Cells and Block Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Xenograft Models: Testing Erk5-IN-3
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for evaluating the in vivo efficacy of Erk5-IN-3, a novel inhibitor of Extracellular signal-regulated kinase 5 (ERK5), using cancer cell line-derived xenograft (CDX) models. Given the limited publicly available data specifically for this compound, the protocols and data presented are based on established methodologies and representative data from studies involving the well-characterized ERK5 inhibitor, XMD8-92. These guidelines are intended to be adapted to the specific cancer cell line and research question.
Introduction to ERK5 in Cancer
Extracellular signal-regulated kinase 5 (ERK5) is a key member of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The MEK5-ERK5 cascade is activated by various stimuli, including growth factors and stress, and plays a crucial role in regulating cell proliferation, survival, angiogenesis, and metastasis.[1][2][4] Dysregulation of the ERK5 pathway has been implicated in the progression of numerous cancers, including triple-negative breast cancer, neuroblastoma, hepatocellular carcinoma, and melanoma, making it an attractive target for therapeutic intervention.[4][5][6][7] this compound is a small molecule inhibitor designed to target the kinase activity of ERK5, thereby disrupting downstream signaling and impeding tumor growth.
Key Signaling Pathway
The ERK5 signaling cascade is initiated by upstream activators like MEKK2/3, which phosphorylate and activate MEK5. MEK5, in turn, dually phosphorylates ERK5 on threonine and tyrosine residues within its activation loop, leading to its activation. Activated ERK5 can then translocate to the nucleus and phosphorylate various downstream substrates, including transcription factors such as myocyte enhancer factor 2 (MEF2), which regulate the expression of genes involved in cell proliferation and survival.[5][8]
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line Selection: Choose a cancer cell line with documented activation of the ERK5 pathway or dependence on it for survival and proliferation. Examples include MDA-MB-231 (Triple-Negative Breast Cancer), SK-N-BE(2) (Neuroblastoma), or A375 (Melanoma).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Model Establishment
-
Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, 4-6 weeks of age.[9] Acclimatize the animals for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation for Injection:
-
Harvest cells using trypsin and wash with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Count the cells and resuspend them in a sterile solution, typically a 1:1 mixture of serum-free medium/PBS and Matrigel®, at the desired concentration (e.g., 1 x 10^7 cells/mL).[10][11] Matrigel helps to support initial tumor formation.
-
-
Subcutaneous Injection:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.[9][13]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[9]
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Drug Administration and Dosing
-
Formulation: Prepare this compound in a suitable vehicle for administration. A common vehicle for similar small molecule inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.
-
Administration Route: The route of administration will depend on the pharmacokinetic properties of this compound. Common routes for preclinical studies include intraperitoneal (i.p.) injection or oral gavage (p.o.).[9][14]
-
Dosing Regimen: Based on preliminary tolerability studies, a typical starting dose for a novel ERK5 inhibitor like this compound could be in the range of 25-50 mg/kg, administered once or twice daily.[6][14] The treatment duration is typically 21-28 days or until the tumors in the control group reach a predetermined endpoint.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes throughout the study.
-
Calculate the percent TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Body Weight and Clinical Observations:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Perform daily clinical observations for any signs of distress, such as changes in posture, activity, or grooming.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Collect tumors and other relevant tissues (e.g., liver, spleen, kidney) for further analysis, such as histopathology (H&E staining), immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and Western blotting to confirm target engagement (e.g., reduction in phosphorylated MEF2).[9][15]
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from a xenograft study. The data presented are hypothetical and based on representative results for an effective ERK5 inhibitor.
Table 1: Tumor Growth Inhibition of this compound in a Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.4 ± 15.2 | 1582.1 ± 210.5 | - |
| This compound (25 mg/kg, i.p., QD) | 10 | 126.1 ± 14.8 | 850.6 ± 155.3 | 49.5 |
| This compound (50 mg/kg, i.p., QD) | 10 | 124.9 ± 16.1 | 425.3 ± 98.7 | 80.1 |
SD: Standard Deviation; QD: Once Daily
Table 2: Toxicity Assessment of this compound
| Treatment Group | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | 22.5 ± 1.2 | 24.8 ± 1.5 | 0 | 0/10 |
| This compound (25 mg/kg, i.p., QD) | 22.3 ± 1.1 | 23.9 ± 1.3 | < 5 | 0/10 |
| This compound (50 mg/kg, i.p., QD) | 22.6 ± 1.3 | 23.1 ± 1.6 | < 8 | 0/10 |
Conclusion
These application notes and protocols provide a detailed guide for the preclinical evaluation of this compound in xenograft models. By following these standardized procedures, researchers can generate robust and reproducible data to assess the anti-tumor efficacy and tolerability of this novel ERK5 inhibitor, thereby informing its potential for further clinical development. It is crucial to adapt these protocols to the specific characteristics of the chosen cancer model and the investigational compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mouse xenograft tumor model [bio-protocol.org]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. LLC cells tumor xenograft model [protocols.io]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Erk5-IN-3 in Antiviral Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is integral to a variety of cellular processes, including proliferation, differentiation, and stress response. Recent studies have illuminated a critical role for ERK5 in the host antiviral response, particularly in modulating interferon (IFN) signaling. Pharmacological inhibition of ERK5 has emerged as a valuable strategy to dissect its function in viral infections and as a potential host-directed antiviral therapeutic approach.
This document provides detailed application notes and experimental protocols for the use of Erk5-IN-3 , a potent and selective ERK5 inhibitor, in the study of antiviral responses. While the user specified this compound, it is important to note that much of the recent literature in the antiviral field utilizes the well-characterized ERK5 inhibitor, XMD8-85 . Where specific antiviral data for this compound is not available, data for XMD8-85 is presented to provide a relevant framework for experimental design.
This compound and Related Inhibitors: Quantitative Data
The selection of a specific inhibitor and its working concentration is critical for designing robust experiments. The following tables summarize key quantitative data for this compound and other relevant inhibitors used in studying the ERK5 signaling pathway.
| Inhibitor | Target(s) | IC50 | Cell-based Assay EC50 | CAS Number | Reference |
| This compound | ERK5 | 6 nM | 31 nM (HeLa cell antiproliferation) | 2062330-38-9 | [4] |
| XMD8-85 | ERK5, LRRK2G2019S | 87 nM (ERK5), 26 nM (LRRK2G2019S) | 0.19 µM (EGF-induced ERK5 autophosphorylation in HeLa cells) | 1234479-76-5 | [5] |
| BVD-523 (Ulixertinib) | ERK1/2 | Not specified | 86 nM (SH-SY5Y cell viability) | 1446623-16-3 | [6] |
| XMD8-92 | ERK5 | Not specified | Not specified | 1449776-47-7 | [7] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in vitro. EC50 values represent the concentration required to elicit a 50% maximal response in a cell-based assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving ERK5 in the type III interferon response and a general workflow for investigating the impact of this compound on viral infection.
Caption: ERK5 signaling pathway in Type III Interferon response.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to assess the role of this compound in antiviral responses.
Protocol 1: Influenza A Virus (IAV) Infection and Antiviral Assay in A549 Cells
This protocol is adapted from methodologies used to study the antiviral effects of kinase inhibitors.[8][9][10][11]
Materials:
-
A549 cells (human lung adenocarcinoma epithelial cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
Influenza A virus (e.g., A/WSN/33 (H1N1) or PR8 strain)
-
TPCK-treated trypsin
-
This compound (or other ERK5 inhibitor) and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
96-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well or 12-well plate to achieve 90-95% confluency on the day of infection. Incubate at 37°C with 5% CO2.
-
Inhibitor Pre-treatment: On the day of the experiment, aspirate the growth medium and wash the cells once with PBS. Add serum-free DMEM containing the desired concentration of this compound or an equivalent volume of DMSO. Incubate for 1-2 hours at 37°C.
-
Virus Preparation and Infection: Dilute the IAV stock in serum-free DMEM to the desired multiplicity of infection (MOI). A typical MOI for these experiments ranges from 0.1 to 5. After the pre-treatment incubation, aspirate the inhibitor-containing medium and add the viral inoculum to the cells.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.
-
Post-infection: After the adsorption period, remove the viral inoculum and wash the cells once with PBS. Add fresh serum-free DMEM containing TPCK-treated trypsin (0.25-0.5 µg/mL) and the same concentration of this compound or DMSO as in the pre-treatment step.
-
Incubation: Incubate the infected cells at 37°C for the desired time course (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Viral Titer: Collect the supernatant to determine the amount of infectious virus produced using a plaque assay or TCID50 assay on MDCK cells.
-
Cell Viability: Assess cell viability using an MTT or crystal violet staining assay.
-
Molecular Analysis: Harvest cell lysates for RT-qPCR or Western blot analysis (see Protocols 3 and 4).
-
Protocol 2: Vesicular Stomatitis Virus (VSV) Plaque Assay
This protocol describes a standard method for quantifying infectious VSV particles.[12][13][14][15]
Materials:
-
Vero cells (or other susceptible cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
VSV-containing supernatant (from Protocol 1)
-
2x MEM (Minimum Essential Medium)
-
Agarose (low melting point)
-
Neutral Red or Crystal Violet solution
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer on the day of the assay.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the viral supernatant in serum-free DMEM.
-
Infection: Aspirate the growth medium from the Vero cell monolayers and wash once with PBS. Inoculate each well with 200-500 µL of a virus dilution.
-
Adsorption: Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Agarose Overlay: Prepare a 1:1 mixture of 2x MEM and 1.6% low melting point agarose, kept at 42°C. After the adsorption period, aspirate the inoculum and gently add 2 mL of the agarose overlay to each well.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C for 24-48 hours, or until plaques are visible.
-
Plaque Visualization:
-
Neutral Red: Add 1 mL of a 0.1% Neutral Red solution in PBS to each well and incubate for 2-4 hours at 37°C. Carefully remove the overlay and count the plaques.
-
Crystal Violet: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain with 0.1% crystal violet solution for 15-20 minutes. Wash with water and count the plaques.
-
-
Titer Calculation: Calculate the viral titer in plaque-forming units per mL (PFU/mL).
Protocol 3: RT-qPCR for Interferon-Stimulated Genes (ISGs)
This protocol allows for the quantification of ISG mRNA expression levels.[16][17][18][19][20]
Materials:
-
Cell lysates from infected/treated cells (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript VILO cDNA Synthesis Kit)
-
qPCR Master Mix (e.g., TaqMan Fast Advanced Master Mix or SYBR Green)
-
Primers/probes for target ISGs (e.g., IFIT1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates according to the manufacturer's protocol of the chosen kit. Quantify the RNA and assess its integrity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers/probes, and diluted cDNA. Pipette the reaction mix into a 96-well qPCR plate.
-
Real-time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method.[16] Normalize the expression of the target ISGs to the housekeeping gene. Calculate the fold change in gene expression in this compound-treated samples relative to the DMSO-treated control.
Protocol 4: Western Blot for Phosphorylated STAT1 (p-STAT1)
This protocol is for detecting the phosphorylation status of STAT1, a key downstream effector in the IFN signaling pathway.[21][22][23][24]
Materials:
-
Cell lysates from infected/treated cells (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT1 (Tyr701) and rabbit/mouse anti-total STAT1
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer with inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 and a loading control like GAPDH or β-actin.
By utilizing this compound in conjunction with these detailed protocols, researchers can effectively investigate the role of ERK5 in antiviral immunity and explore its potential as a therapeutic target.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]
- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro A549 influenza virus infection and PBMC co‐culture assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Influenza A Virus-Infected Lung Epithelial Cell Co-Culture with Human Peripheral Blood Mononuclear Cells [protocols.io]
- 11. Metabolomic Analysis of Influenza A Virus A/WSN/1933 (H1N1) Infected A549 Cells during First Cycle of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Propagation, Quantification, and Storage of Vesicular Stomatitis (VSV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Propagation, Quantification, and Storage of Vesicular Stomatitis Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic Actin Filament Traps Mediate Active Diffusion of Vesicular Stomatitis Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of microtiter procedures with the plaque technique for assay of vesicular stomatitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. data.starklab.org [data.starklab.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. An Easy and Reliable Strategy for Making Type I Interferon Signature Analysis Comparable among Research Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Item - RT-qPCR primers for the quantification of interferons, interferon stimulated genes, and endogenous control for MDCK (canine) and A549 (human) cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erk5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erk5-IN-3 is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1). This document provides detailed application notes and protocols for characterizing the dose-response of this compound in both biochemical and cellular assays. The provided information is intended to assist researchers in the fields of oncology, inflammation, and cardiovascular disease, where ERK5 signaling is a key therapeutic target.
Introduction
The ERK5 signaling pathway is a critical mediator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway has been implicated in various diseases, including cancer and inflammatory disorders. This compound has emerged as a valuable tool for investigating the physiological and pathological roles of ERK5. Understanding its dose-response relationship is fundamental to its application in research and drug development.
Data Presentation: Dose-Response of this compound
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | ERK5 Kinase | IC50 | 6 nM |
| Cellular Assay | HeLa Cells | IC50 (Cell Growth) | 31 nM |
Table 1: Summary of this compound In Vitro Efficacy. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of both the isolated ERK5 enzyme and the growth of a cancer cell line.
Signaling Pathway
The ERK5 signaling cascade is a three-tiered pathway typically initiated by growth factors or stress signals. This leads to the sequential activation of a MAPKKK (e.g., MEKK2/3), a MAPKK (MEK5), and finally ERK5. Activated ERK5 can then translocate to the nucleus and phosphorylate various transcription factors, such as those from the MEF2 family, to regulate gene expression.
Caption: The ERK5 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: ERK5 Kinase Activity (ADP-Glo™ Assay)
This protocol is adapted from a standard protocol for measuring ERK5 kinase activity and can be used to determine the IC50 value of this compound.[2]
Materials:
-
Active ERK5 enzyme (recombinant)
-
Myelin Basic Protein (MBP) or MEF2A as substrate[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
This compound
-
DMSO
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup:
-
Add 2.5 µL of Kinase Assay Buffer to each well.
-
Add 1 µL of the diluted this compound or DMSO (for control wells).
-
Add 1.5 µL of a mixture of active ERK5 enzyme and substrate (MBP or MEF2A) in Kinase Assay Buffer. The final concentration of the enzyme and substrate should be optimized for the specific assay conditions.
-
-
Initiate Reaction: Add 5 µL of ATP solution in Kinase Assay Buffer to each well to start the kinase reaction. The final ATP concentration should be close to its Km for ERK5, if known, or at a standard concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cellular Assay: Cell Proliferation (MTT/MTS or CellTiter-Glo® Assay)
This protocol describes a general method to determine the effect of this compound on the proliferation of a cell line, such as HeLa cells.
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT, MTS, or CellTiter-Glo® reagent
-
96-well cell culture plates (clear for MTT/MTS, opaque for CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT/MTS Assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Add the reagent to each well according to the manufacturer's instructions, incubate for a short period to stabilize the luminescent signal, and then measure luminescence.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: General workflow for determining the dose-response of this compound.
References
Troubleshooting & Optimization
Erk5-IN-3 solubility and stability in media
Welcome to the technical support center for Erk5-IN-3. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, stability, and handling of this compound, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7). It functions by targeting the ATP-binding site of the ERK5 kinase domain. In biochemical assays, this compound has an IC50 of 6 nM for ERK5.[1] It has also been shown to have antiproliferative activity in HeLa cells with an IC50 of 31 nM.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For a typical 10 mM stock solution, dissolve the appropriate mass of the compound in pure, anhydrous DMSO. Gentle vortexing or sonication can be used to aid dissolution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound in its solid (powder) form should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for maximum stability.
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media at 37°C has not been extensively published. As with most small molecule inhibitors, it is advisable to add the compound to the media immediately before treating the cells. For longer-term experiments, the media containing this compound should be replaced periodically (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Solubility and Stability Data
| Property | Details | Source |
| Molecular Formula | C₂₄H₂₃Cl₂FN₄O₂ | [1] |
| Molecular Weight | 489.37 g/mol | [1] |
| CAS Number | 1888305-85-8 | [1] |
| IC₅₀ (ERK5) | 6 nM | [1] |
| IC₅₀ (HeLa cells) | 31 nM | [1] |
| Solubility | Readily soluble in DMSO. Insoluble in water. | Assumed based on similar compounds |
| Storage (Solid) | -20°C (long-term) | Generic recommendation |
| Storage (Solution) | -80°C in DMSO (aliquots) | Generic recommendation |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no effect of the inhibitor in cell-based assays. | 1. Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Instability in media: The compound may degrade over long incubation periods at 37°C. 3. Cell line resistance: The targeted pathway may not be critical for the survival or proliferation of the chosen cell line. | 1. Use freshly prepared or properly stored aliquots of the stock solution. 2. For long-term experiments, replenish the media with fresh inhibitor every 24-48 hours. 3. Confirm that the ERK5 pathway is active and relevant in your cell model. |
| Precipitation of the compound in cell culture media. | The final concentration of DMSO in the media is too high, or the compound's solubility limit in aqueous solution is exceeded. | Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Perform serial dilutions of the stock solution in media. |
| Unexpected or "paradoxical" activation of downstream signaling. | Some ERK5 inhibitors have been shown to cause a "paradoxical activation" of ERK5's transcriptional activity, even while inhibiting its kinase activity. This is thought to be due to a conformational change in ERK5 upon inhibitor binding that promotes its nuclear translocation and transcriptional co-activator function. | Be aware of this potential off-target effect. To confirm that the observed phenotype is due to kinase inhibition, consider using structurally different ERK5 inhibitors or complementary techniques like siRNA-mediated knockdown of ERK5. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (489.37 g/mol ), calculate the mass needed for your desired stock concentration and volume (e.g., for 1 mL of a 10 mM stock, 4.89 mg is required).
-
Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Brief sonication in a water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol: Western Blot Analysis of ERK5 Inhibition
This protocol describes how to assess the inhibitory effect of this compound on a downstream target of ERK5, such as the phosphorylation of a known substrate.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., HeLa cells) in a suitable culture dish and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with a known activator of the ERK5 pathway (e.g., EGF) for the appropriate time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated downstream target of ERK5 overnight at 4°C. Also, probe a separate blot or strip the same blot for total protein levels of the target and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Visualizations
References
potential off-target effects of Erk5-IN-3
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects and paradoxical activities associated with the use of ERK5 inhibitors, with a focus on compounds related to the XMD8-92 chemotype, which includes Erk5-IN-1 (XMD17-109). Users of Erk5-IN-3 should consider these potential liabilities, as inhibitors from this class often share similar pharmacological profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its analogs?
This compound and related compounds are designed as ATP-competitive inhibitors of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7 or BMK1.[1][2] ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is a key component of a signaling cascade involving MEKK2/3 and MEK5.[3][4] This pathway regulates crucial cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][5]
Q2: What are the most significant known off-target effects of first-generation ERK5 inhibitors?
The most critical off-target activity of first-generation ERK5 inhibitors like XMD8-92 and its close analogs is the potent inhibition of bromodomain-containing protein 4 (BRD4).[6] BRD4 is an epigenetic reader that plays a fundamental role in transcriptional regulation. The anti-proliferative and anti-inflammatory effects observed with these compounds are often attributable to this BRD4 inhibition, rather than their effect on ERK5 kinase activity.[6][7] Therefore, these inhibitors should be used with caution, and data generated from them may need re-evaluation.[6]
Q3: What is "paradoxical activation" of ERK5, and how do inhibitors cause it?
Paradoxical activation is a phenomenon where small molecule inhibitors, despite blocking the kinase activity of ERK5, actually promote its transcriptional functions.[8] Normally, ERK5 is held in an inactive, closed conformation in the cytoplasm.[7] The binding of certain inhibitors to the ERK5 kinase domain induces a conformational change that exposes its C-terminal Nuclear Localization Signal (NLS).[9][7][8] This exposure leads to the translocation of the (kinase-dead) ERK5 protein to the nucleus, where its C-terminal transactivation domain (TAD) can still interact with and activate transcription factors like MEF2, stimulating gene expression.[5][8]
Q4: How can I differentiate between on-target ERK5 kinase inhibition, off-target BRD4 effects, and paradoxical ERK5 activation in my experiments?
Distinguishing these effects requires a multi-pronged approach:
-
On-Target Kinase Inhibition: Verify by checking the phosphorylation status of a direct ERK5 substrate. A reduction in substrate phosphorylation indicates successful kinase inhibition.
-
Off-Target BRD4 Effects: Measure the expression of known BRD4-regulated genes (e.g., c-MYC). If the inhibitor affects these genes' expression in a manner consistent with BRD4 inhibition, an off-target effect is likely.
-
Paradoxical Activation: Use immunofluorescence or cellular fractionation followed by Western blot to observe if the inhibitor induces ERK5 translocation from the cytoplasm to the nucleus. Additionally, use a reporter assay for an ERK5-regulated promoter (e.g., KLF2) to see if transcriptional activity increases.[8]
-
Genetic Controls: The most definitive control is to compare the inhibitor's effects with results from ERK5 knockdown or knockout (e.g., using siRNA or CRISPR).[8] If the inhibitor's phenotype does not match the genetic perturbation, off-target effects or paradoxical activation are highly probable.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Action |
| Unexpected anti-proliferative or anti-inflammatory effects observed. | Off-target BRD4 Inhibition: The inhibitor may be acting primarily on BRD4, which is a potent regulator of proliferation and inflammation.[6][7] | 1. Perform a dose-response curve and compare the IC50 for proliferation with the IC50 for ERK5 kinase inhibition. 2. Use a selective BRD4 inhibitor as a positive control. 3. Validate findings using ERK5 siRNA to confirm if the phenotype is truly ERK5-dependent. |
| ERK5 appears to move to the nucleus after inhibitor treatment. | Paradoxical Activation: The inhibitor is binding the kinase domain and causing a conformational change that exposes the NLS, leading to nuclear import.[8] | 1. Confirm nuclear translocation via immunofluorescence or subcellular fractionation. 2. Use a reporter assay (e.g., MEF2 or KLF2 luciferase reporter) to check if the translocated ERK5 is transcriptionally active.[8] |
| Results with inhibitor do not match ERK5 siRNA/knockout data. | Off-Target Effects or Paradoxical Activation: This is a strong indicator that the observed phenotype is not due to the inhibition of ERK5's kinase activity. | 1. Investigate both BRD4 inhibition (see above) and paradoxical activation (see above). 2. Consider using a newer generation, more selective ERK5 inhibitor that lacks BRD4 activity (e.g., AX15836, BAY-885) as a control, but be aware that these can still cause paradoxical activation.[6] |
| Expression of known ERK5 target genes (e.g., c-Fos, c-Jun) is unexpectedly increased. | Paradoxical Activation: The translocated, kinase-dead ERK5 is activating its downstream transcriptional targets.[3][8] | 1. Measure mRNA levels of ERK5 target genes (e.g., c-MYC, c-JUN) via qRT-PCR.[3][4] 2. Correlate this with data on ERK5 nuclear translocation. |
Quantitative Data: Inhibitor Selectivity Profile
The first-generation inhibitor XMD8-92, a compound structurally related to other "Erk5-IN" molecules, demonstrates equipotent activity against its intended target (ERK5) and a critical off-target (BRD4). This highlights the importance of assessing inhibitor selectivity.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| XMD8-92 | ERK5 (MAPK7) | Kinase Assay | 80 nM (IC50) | [6] |
| XMD8-92 | BRD4 | Binding Assay | 170 nM (IC50) | [6] |
| TG02 | ERK5 (MAPK7) | Binding Assay | 43 nM (Kd) | [8] |
| TG02 | CSF1R, DCLK1, LRRK2, AURKA, etc. | Binding Assay | 46 - 220 nM (Kd) | [8] |
Note: TG02 is a potent but nonselective ERK5 inhibitor, highlighting that even potent compounds can have significant off-target liabilities against other kinases.[8]
Visualized Pathways and Workflows
Canonical ERK5 Signaling Pathway
Caption: The canonical MEK5/ERK5 signaling cascade.
Troubleshooting Workflow for Unexpected Inhibitor Effects
Caption: Decision tree for diagnosing unexpected experimental results.
Mechanism of Paradoxical Activation by an ERK5 Inhibitor
Caption: How inhibitor binding can lead to paradoxical ERK5 activation.
Experimental Protocols
Western Blot for Phospho-ERK5 and Total ERK5
-
Objective: To determine if this compound inhibits the phosphorylation of ERK5 at its activation loop (Thr218/Tyr220) by the upstream kinase MEK5.
-
Methodology:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the ERK5 pathway with an appropriate agonist (e.g., EGF, serum, or osmotic shock) for 15-30 minutes.[10][11]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein lysate per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK5 (Thr218/Tyr220) and total ERK5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity and normalize phospho-ERK5 signal to total ERK5 signal.
-
Immunofluorescence for ERK5 Nuclear Translocation
-
Objective: To visually assess if this compound induces the translocation of ERK5 from the cytoplasm to the nucleus, indicative of paradoxical activation.
-
Methodology:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 2-4 hours). Include a positive control stimulant if known.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against total ERK5 overnight at 4°C.
-
Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides.
-
Acquire images using a fluorescence or confocal microscope and analyze the subcellular localization of the ERK5 signal.
-
MEF2 Luciferase Reporter Assay
-
Objective: To measure the transcriptional activity of MEF2, a direct downstream target of ERK5, to assess the functional outcome of kinase inhibition or paradoxical activation.[11]
-
Methodology:
-
Co-transfect cells with a luciferase reporter plasmid containing MEF2 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Allow cells to recover for 24 hours post-transfection.
-
Treat cells with this compound, vehicle control, and/or a pathway activator.
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the MEF2-driven firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized signal despite inhibitor treatment would suggest paradoxical activation.
-
References
- 1. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paradoxical Activation of ERK5 by Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the phenomenon of paradoxical activation of Extracellular signal-regulated kinase 5 (ERK5) by its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical activation of ERK5?
A1: Paradoxical activation of ERK5 refers to a phenomenon where small-molecule inhibitors designed to block the kinase activity of ERK5 instead trigger the activation of its transcriptional functions.[1][2] While the inhibitor successfully blocks the enzyme's catalytic activity, it induces a conformational change in the ERK5 protein.[1][3] This change exposes the nuclear localization signal (NLS) and the C-terminal transactivation domain (TAD), leading to the translocation of ERK5 into the nucleus and the subsequent activation of gene transcription.[1][3][4]
Q2: Which ERK5 inhibitors are known to cause paradoxical activation?
A2: A range of ERK5 kinase inhibitors have been shown to cause paradoxical activation of the ERK5 TAD to varying degrees.[3][4] These include commonly used compounds such as XMD8-92, XMD17-109 (also known as ERK5-IN-1), XMD17-26, AX15836, BAY-885, and others.[3][4] It is important to note that many of these inhibitors are Type I ATP-competitive inhibitors.[3]
Q3: What is the underlying mechanism of paradoxical activation?
A3: The binding of an ERK5 inhibitor to the kinase domain is the direct trigger for paradoxical activation.[1][2] This binding event induces a conformational change that disrupts the intramolecular interaction between the kinase domain and the C-terminal region, which normally keeps the NLS and TAD in an inhibited state.[3] The unmasking of the NLS and TAD facilitates the nuclear import of ERK5 and promotes its transcriptional activity.[3][4]
Q4: What are the research implications of paradoxical ERK5 activation?
A4: The paradoxical activation of ERK5 has significant implications for research and drug development. It explains why selective ERK5 kinase inhibitors often fail to produce the same cellular effects as genetic ablation (e.g., siRNA or CRISPR/Cas9) of ERK5.[1][2] Researchers using these inhibitors to probe ERK5 function may misinterpret their results if they are unaware of the paradoxical activation of the TAD. For instance, observed changes in gene expression might be due to the transcriptional activity of ERK5 rather than the inhibition of its kinase function. This phenomenon necessitates a careful re-evaluation of studies that have relied solely on these inhibitors to define the cellular roles of ERK5 kinase activity.[4]
Q5: Are there any ERK5 inhibitors that do not cause paradoxical activation?
A5: The current literature suggests that all tested small-molecule ERK5 kinase inhibitors that bind to the ATP pocket exhibit some degree of paradoxical activation.[3][4] Alternative strategies to modulate ERK5 activity without inducing this effect are being explored, such as the development of bifunctional degraders (e.g., PROTACs) that lead to the destruction of the entire ERK5 protein, thereby eliminating both its kinase and transcriptional functions.[5]
Troubleshooting Guide
Q1: I'm using an ERK5 inhibitor (e.g., XMD8-92) and observing an unexpected increase in the expression of certain genes. What could be happening?
A1: This is a classic sign of paradoxical ERK5 activation. While you are inhibiting the kinase activity, the inhibitor is likely causing the nuclear translocation of ERK5 and activating its C-terminal transactivation domain (TAD), leading to increased transcription of ERK5 target genes like KLF2.[4][5]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that your inhibitor is binding to ERK5 in your cells.
-
Assess Transcriptional Activity: Use a reporter assay for an ERK5 downstream transcription factor, such as MEF2, to directly measure the transcriptional output.[6] An increase in reporter activity in the presence of the inhibitor would confirm paradoxical activation.
-
Validate with a Different Approach: Compare your results with those obtained using a non-pharmacological method to inhibit ERK5 function, such as siRNA or shRNA-mediated knockdown of ERK5. This will help you distinguish between effects due to kinase inhibition and those caused by paradoxical transcriptional activation.[7]
-
Consider Off-Target Effects: Be aware that some ERK5 inhibitors, like XMD8-92, also have off-target effects on other proteins, such as BRD4, which can also influence gene expression.[4][8]
-
Q2: My ERK5 inhibitor is not producing the expected anti-proliferative or anti-inflammatory phenotype that was reported with ERK5 gene silencing. Why?
A2: The discrepancy between pharmacological inhibition and genetic knockdown is often due to the paradoxical activation of ERK5's non-catalytic functions.[1][2] The phenotypes observed with siRNA or knockout experiments are the result of eliminating the entire protein, including its kinase, scaffolding, and transcriptional functions. In contrast, small-molecule inhibitors may only block the kinase activity while simultaneously activating the transcriptional domain, leading to a different or even opposing cellular outcome.[9]
-
Troubleshooting Steps:
-
Re-evaluate the Role of ERK5's Non-Kinase Functions: The phenotype you are studying might be dependent on the scaffolding or transcriptional activities of ERK5, which are not inhibited (and may be enhanced) by the kinase inhibitor.
-
Use Alternative Tools: Employ ERK5 degraders (PROTACs) if available, as they lead to the degradation of the entire ERK5 protein and are more likely to phenocopy genetic ablation.[5]
-
Inhibit Upstream Activators: Consider using inhibitors of upstream kinases in the ERK5 pathway, such as MEK5 inhibitors (e.g., BIX02189), to block ERK5 activation without directly binding to ERK5 and causing the paradoxical effect.[4][10]
-
Quantitative Data Summary
Table 1: Potency of Common ERK5 Inhibitors and their Off-Target Effects
| Inhibitor | ERK5 IC50 | Other Key Targets and IC50/Kd | Notes | Reference |
| XMD8-92 | 160 nM | BRD4 (Kd = 170 nM) | Potent dual inhibitor of ERK5 and BRD4. | [4][8] |
| XMD17-109 | 80 nM | BRD4 (IC50 = 200-700 nM) | Also known as ERK5-IN-1; off-target BRD4 activity. | [4][11] |
| AX15836 | 19 nM | Selective for ERK5 over many other kinases. | Lacks BRD4 activity. | [3][5] |
| BAY-885 | 4 nM | Highly selective for ERK5. | Lacks BRD4 activity. | [3] |
| Compound 22ac | 64.50 nM | ERK1 (IC50 = 40.43 nM) | Dual ERK1/ERK5 inhibitor. | [12] |
Table 2: Extent of Paradoxical Activation by Different ERK5 Inhibitors
| Inhibitor | Degree of Paradoxical Activation (% of MEK5D effect) | Reference |
| XMD8-92 | Reported to cause paradoxical activation. | [3][4] |
| XMD17-109 | Reported to cause paradoxical activation. | [3][4] |
| AX15836 | Reported to cause paradoxical activation. | [3][4] |
| BAY-885 | Reported to cause paradoxical activation. | [3] |
Note: The extent of paradoxical activation can vary between cell lines and experimental conditions. The values are often compared to the effect of a constitutively active upstream kinase (MEK5D).
Experimental Protocols
1. ERK5 Autophosphorylation (Band Shift) Assay
This assay is used to assess the kinase activity of ERK5 in cells. Activation of ERK5 leads to its autophosphorylation at multiple sites, which causes a noticeable decrease in its mobility on an SDS-PAGE gel (a "band shift").
-
Methodology:
-
Culture cells (e.g., HeLa) to sub-confluency.
-
Pre-incubate the cells with the ERK5 inhibitor or DMSO (vehicle control) for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with a known ERK5 activator, such as Epidermal Growth Factor (EGF), for a short period (e.g., 15-30 minutes).
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific for total ERK5.
-
The appearance of a slower-migrating band in the stimulated, vehicle-treated sample indicates ERK5 autophosphorylation. Effective kinase inhibitors will prevent this band shift.[13]
-
2. MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity
This assay measures the transcriptional activity of ERK5 by quantifying the expression of a reporter gene (luciferase) under the control of a promoter containing binding sites for the MEF2 transcription factor, a known downstream target of ERK5.
-
Methodology:
-
Co-transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene driven by a MEF2-responsive promoter and a plasmid expressing a constitutively active form of MEK5 (MEK5D) to stimulate the pathway. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
After transfection (e.g., 24 hours), treat the cells with the ERK5 inhibitor or vehicle control.
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in normalized luciferase activity in the presence of an ERK5 inhibitor is indicative of paradoxical activation.[6]
-
Visualizations
Caption: Canonical ERK5 signaling pathway activation.
Caption: Mechanism of paradoxical ERK5 activation by inhibitors.
Caption: Workflow for investigating paradoxical ERK5 activation.
References
- 1. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 9. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are MAP2K5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Erk5-IN-3 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Erk5-IN-3 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1] ERK5 is a key component of the MAPK signaling pathway, which is involved in various cellular processes including proliferation, differentiation, and survival.[2][3] The ERK5 pathway is a three-tiered cascade involving MEKK2/3, MEK5, and finally ERK5.[4][5] this compound exerts its inhibitory effect by targeting the kinase activity of ERK5.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on its potent in vitro activity, a good starting point for this compound in cell-based assays, such as proliferation assays in HeLa cells, is in the nanomolar range. The reported IC50 (half-maximal inhibitory concentration) for its anti-proliferative activity in HeLa cells is 31 nM, while its biochemical IC50 for ERK5 is 6 nM.[1] However, the optimal concentration will be cell-line dependent. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are the known off-target effects of Erk5 inhibitors?
While this compound is described as a selective ERK5 inhibitor, it is important to be aware of potential off-target effects, especially at higher concentrations. Some first-generation ERK5 inhibitors, such as XMD8-92, have been shown to have off-target activity against bromodomain-containing protein 4 (BRD4).[6][7] Although newer generations of ERK5 inhibitors have been developed to have better selectivity, it is always good practice to include appropriate controls to rule out off-target effects.[6]
Q4: How should I prepare a stock solution of this compound?
For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, the stock solution should be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guides
Issue 1: No or weak inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low for the specific cell line or assay conditions. Perform a dose-response experiment with a wider range of concentrations (e.g., from low nanomolar to micromolar) to determine the EC50 (half-maximal effective concentration). |
| Inhibitor Inactivity | The inhibitor may have degraded. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Prepare fresh dilutions from a new aliquot for each experiment. |
| Low ERK5 activity in the cell line | The cell line used may not have a constitutively active or highly expressed ERK5 pathway. Confirm ERK5 expression and activity in your cell line using techniques like Western blotting for total and phosphorylated ERK5. |
| Cell density issues | High cell density can sometimes mask the effects of an inhibitor. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Issue 2: High cytotoxicity or cell death observed, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration too high | The concentration of this compound may be in the toxic range for your specific cell line. Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration range.[8] Use concentrations below the toxic threshold for your functional assays. |
| Solvent toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is consistent and non-toxic across all conditions. Include a vehicle-only control to assess solvent toxicity. |
| Off-target effects | At higher concentrations, the inhibitor might be hitting other kinases or proteins essential for cell survival. Consider using a structurally different ERK5 inhibitor as a control to see if the same phenotype is observed. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes. Maintain consistent cell culture practices. |
| Inhibitor preparation | Inconsistent preparation of inhibitor dilutions can lead to variability. Prepare fresh dilutions for each experiment and ensure thorough mixing. |
| Assay timing | The duration of inhibitor treatment can significantly impact the results. Optimize the incubation time for your specific assay and keep it consistent. |
Data Presentation
Table 1: Key Parameters of this compound
| Parameter | Value | Reference |
| Target | Extracellular signal-regulated kinase 5 (ERK5) | [1] |
| Biochemical IC50 | 6 nM | [1] |
| Anti-proliferative IC50 (HeLa cells) | 31 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound for inhibiting cell proliferation using an MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range could be from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol describes how to measure the cytotoxicity of this compound by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
Cell line of interest
-
Serum-free cell culture medium
-
96-well plates
-
LDH assay kit
-
Lysis buffer (provided with the kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free medium containing serial dilutions of this compound. Include a vehicle control and a positive control for maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
LDH Assay:
-
Carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
-
Plot the percentage of cytotoxicity against the this compound concentration to determine the concentration at which significant cytotoxicity occurs.
-
Visualizations
Caption: The ERK5 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for common issues in cell assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Erk5-IN-3 Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Erk5-IN-3 in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of ERK5, which plays a crucial role in various cellular processes, including proliferation, survival, and differentiation.[3][4] By binding to the ATP-binding site of ERK5, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[3]
Q2: What is the typical potency of this compound?
This compound is a highly potent inhibitor of ERK5 with a reported IC50 of 6 nM in biochemical assays.[1] In cell-based assays, it has demonstrated antiproliferative activity against HeLa cervical cancer cells with an IC50 of 31 nM.[1] The potency can vary depending on the cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).[5]
Q4: What are the appropriate positive and negative controls for a cytotoxicity experiment with this compound?
-
Negative Control: A vehicle control is essential. This should be cells treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[5]
-
Positive Control (Cytotoxicity): A known cytotoxic agent (e.g., staurosporine, doxorubicin) can be used to ensure the assay is capable of detecting cell death.
-
Positive Control (ERK5 Pathway Inhibition): To confirm that this compound is inhibiting its target, you can measure the phosphorylation of a downstream ERK5 substrate, such as MEF2C, by Western blot. A decrease in phosphorylation in the presence of this compound would indicate target engagement.[6] Alternatively, a cell line with a known dependence on the ERK5 pathway for survival could serve as a positive control for the inhibitor's biological effect.[4]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| ERK5 | Biochemical Assay | 6 nM | [1] |
| HeLa (Cervical Cancer) | Antiproliferation Assay | 31 nM | [1] |
| User-defined Cell Line 1 | e.g., MTT Assay | User-determined | |
| User-defined Cell Line 2 | e.g., MTT Assay | User-determined |
Table 2: Kinase Selectivity Profile of Representative ERK5 Inhibitors
A specific kinase selectivity profile for this compound is not publicly available. The following table provides data for other known ERK5 inhibitors to illustrate the importance of selectivity. It is recommended that users consult the manufacturer's datasheet for any available selectivity data on this compound or consider performing a kinase panel screen.
| Inhibitor | Off-Targets of Note | Reference |
| XMD8-92 | BRD4 | [7] |
| ERK5-IN-1 (XMD17-109) | BRD4, LRRK2 | [7] |
| BAY-885 | rFer, hEPhB3, hEph5A (>20% inhibition at 1 µM) | [8][9] |
| TG02 | CDK1, CDK2, CDK7, CDK9 | [8] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3 Activity Assay for Apoptosis Detection
This protocol outlines the detection of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).
-
Cell Lysis: After treatment, harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Signal Detection: Measure the colorimetric signal at 405 nm for pNA-based assays or the fluorescent signal at the appropriate excitation/emission wavelengths using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity in this compound-treated samples compared to the vehicle control.
Troubleshooting Guide
Issue 1: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: Cell line is not dependent on the ERK5 pathway for survival.
-
Solution: Confirm ERK5 expression and activity in your cell line. Consider using a cell line known to be sensitive to ERK5 inhibition as a positive control.[4]
-
-
Possible Cause 2: Paradoxical activation of ERK5 transcriptional activity.
-
Explanation: Some ERK5 kinase inhibitors can induce a conformational change in the ERK5 protein, leading to its nuclear translocation and activation of its transcriptional functions, which can promote survival in some contexts.[2][10][11][12] This is a known phenomenon for small molecule inhibitors of ERK5.[2][10][11][12]
-
Solution: Assess the transcriptional activity of ERK5 targets (e.g., KLF2, c-Myc) via qPCR or a reporter assay.[8][9] If paradoxical activation is suspected, consider alternative approaches such as siRNA-mediated knockdown of ERK5 to validate the role of the pathway.[4]
-
-
Possible Cause 3: Compound instability or precipitation.
-
Solution: Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider the use of a different solvent system, though ensure it is compatible with your cells.
-
Issue 2: High variability between replicate wells in the MTT assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with a sterile medium or PBS to maintain humidity.
-
-
Possible Cause 3: Incomplete solubilization of formazan crystals.
-
Solution: Ensure complete dissolution of the formazan crystals by gently pipetting or shaking the plate before reading the absorbance.
-
Issue 3: Unexpected results or off-target effects.
-
Possible Cause 1: Inhibition of other kinases.
-
Solution: While this compound is reported to be selective, it's important to consider potential off-target effects, especially at higher concentrations.[1] Refer to any available kinase selectivity data for the specific lot of the compound. If off-target effects are suspected, validate key findings with a structurally distinct ERK5 inhibitor or with a genetic approach (e.g., siRNA).
-
-
Possible Cause 2: The vehicle (DMSO) is affecting cell viability.
-
Solution: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final DMSO concentration in all wells below this level and consistent across all experimental conditions.[5]
-
Visualizations
Caption: The ERK5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of ERK5 enhances cytarabine-induced apoptosis in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing variability in Erk5-IN-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Erk5-IN-3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected inhibition of downstream signaling.
-
Question: My downstream markers of ERK5 kinase activity (e.g., phosphorylation of MEF2C) are not consistently inhibited, or the effect is weaker than anticipated based on the IC50 of this compound. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Compound Stability and Solubility: this compound may have limited stability or solubility in your experimental media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Cellular Uptake: The concentration of this compound that is effective in a biochemical assay may not be sufficient to achieve the desired intracellular concentration due to limited cell permeability. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell type.
-
High Cell Density: At high cell densities, the effective concentration of the inhibitor per cell may be reduced. Ensure you are using a consistent and appropriate cell density across experiments.
-
Assay Timing: The inhibitory effect of this compound may be transient. Optimize the incubation time to capture the peak inhibitory effect. A time-course experiment is recommended.
-
Issue 2: Unexpected or off-target effects are observed.
-
Question: I am observing cellular effects that are not consistent with the known functions of ERK5 kinase activity. Could this compound have off-target effects?
-
Answer: While this compound is a potent and selective ERK5 inhibitor, the possibility of off-target effects should always be considered.
-
Kinase Selectivity: Although designed for selectivity, this compound may inhibit other kinases at higher concentrations. It is crucial to use the lowest effective concentration determined from a dose-response curve to minimize the risk of off-target effects.
-
"Paradoxical" Activation of ERK5 Transcriptional Activity: A key phenomenon to be aware of with some ERK5 kinase inhibitors is the "paradoxical activation" of ERK5's transcriptional functions.[1][2][3][4][5] Binding of the inhibitor to the kinase domain can induce a conformational change in the ERK5 protein, leading to its translocation to the nucleus and activation of its transcriptional activation domain (TAD).[1][2][5] This can result in gene expression changes that are independent of ERK5's kinase activity. If you observe unexpected changes in gene expression, this paradoxical effect may be the cause. Consider using techniques like siRNA-mediated knockdown of ERK5 as an orthogonal approach to validate that your observed phenotype is due to the inhibition of ERK5 signaling and not this paradoxical activation.
-
Issue 3: High variability between experimental replicates.
-
Question: I am seeing significant variability in my results between identical experiments performed at different times. How can I improve reproducibility?
-
Answer: Minimizing variability requires careful attention to experimental details:
-
Compound Handling: As mentioned, ensure consistent preparation and handling of this compound stock solutions and dilutions.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
-
Standardized Protocols: Use a detailed and standardized protocol for all steps of your experiment, from cell seeding to data acquisition.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For example, a known activator of the ERK5 pathway can serve as a positive control, while a vehicle-treated group (e.g., DMSO) is an essential negative control.
-
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound (also known as compound 33j) is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), with an in vitro IC50 of 6 nM.[6][7] It has demonstrated antiproliferative activity in HeLa cells with an IC50 of 31 nM.[6]
-
What is the mechanism of action of this compound? this compound is an ATP-competitive inhibitor that binds to the kinase domain of ERK5, preventing the phosphorylation of its downstream substrates.
Handling and Storage
-
How should I store this compound? For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in a suitable solvent like DMSO can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
What is the recommended solvent for this compound? DMSO is a commonly used solvent for preparing stock solutions of this compound. Ensure the compound is fully dissolved before preparing working dilutions.
Experimental Design
-
What concentration of this compound should I use in my experiments? The optimal concentration will vary depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response experiment starting from a low nanomolar range to a micromolar range to determine the EC50 for your specific assay. Using the lowest effective concentration will help to minimize potential off-target effects.
-
What are the essential controls to include in my experiments?
-
Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A stimulus known to activate the ERK5 pathway in your experimental system (e.g., EGF, sorbitol, or constitutively active MEK5).
-
Orthogonal Validation: To confirm that the observed effects are due to ERK5 inhibition, consider using a complementary method such as siRNA or shRNA-mediated knockdown of ERK5.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| ERK5 | Biochemical Assay | 6 nM | [6][7] |
| HeLa Cells | Antiproliferation Assay | 31 nM | [6] |
Table 2: In Vivo Pharmacokinetics of this compound (Single 10 mg/kg dose)
| Route of Administration | Clearance (CL) | Oral Bioavailability (F%) | Terminal Half-life | Reference |
| Intravenous (i.v.) | 20 mL/min/kg | N/A | 263 min | [6] |
| Oral (p.o.) | N/A | 9% | 263 min | [6] |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare fresh serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations.
-
Also prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period. The optimal incubation time should be determined empirically for your specific experiment (e.g., by a time-course experiment).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for your intended downstream analysis (e.g., Western blotting for p-MEF2C, cell viability assay, or gene expression analysis).
-
Western Blotting for ERK5 Pathway Inhibition
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against your target of interest (e.g., phospho-MEF2C, total ERK5).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Be sure to also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: The ERK5 signaling pathway and the dual effects of this compound.
Caption: A generalized experimental workflow for using this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Technical Support Center: Troubleshooting Erk5-IN-3 Insolubility
For researchers, scientists, and drug development professionals utilizing Erk5-IN-3, ensuring its proper dissolution is critical for reliable and reproducible experimental results. This guide provides troubleshooting strategies and frequently asked questions to address common insolubility issues encountered with this potent and selective ERK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not widely published, related compounds like ERK5-IN-1 show high solubility in DMSO (e.g., 100 mg/mL).[1] It is crucial to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce the solubility of the compound.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution in my aqueous experimental buffer or cell culture medium. What should I do?
A2: This is a common issue when working with hydrophobic small molecules dissolved in DMSO. The abrupt change in solvent polarity upon dilution into an aqueous solution can cause the compound to precipitate. To mitigate this, consider the following:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock in a small volume of an intermediate solvent like ethanol if your experiment allows. Then, slowly add this intermediate dilution to your final aqueous buffer while vortexing or stirring.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically well below 1%) to minimize solvent effects on your biological system and reduce the risk of precipitation.
-
Use of Surfactants or Excipients: For in vivo or challenging in vitro experiments, consider using surfactants like Tween-80 or excipients like PEG300 to improve solubility and maintain the compound in solution.[1][2]
Q3: Can I sonicate or heat this compound to aid dissolution?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to help dissolve this compound in the initial solvent.[2] However, be cautious with heating, as excessive temperatures could lead to degradation of the compound. Always check the manufacturer's recommendations for temperature stability.
Q4: How should I store my this compound stock solution?
A4: Store your DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] This will help maintain the integrity and activity of the inhibitor.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound insolubility issues.
Table 1: Troubleshooting Common this compound Insolubility Scenarios
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Low-quality or old DMSO. 2. Insufficient solvent volume. 3. Compound has degraded. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Increase the volume of DMSO incrementally. 3. Assist dissolution with gentle warming (37°C) and/or sonication. |
| Precipitation observed immediately upon dilution in aqueous buffer. | 1. Rapid change in solvent polarity. 2. Final concentration is above the solubility limit in the aqueous buffer. | 1. Perform serial dilutions. 2. Slowly add the stock solution to the aqueous buffer while vortexing. 3. Lower the final concentration of this compound. |
| Solution appears cloudy or contains visible particles after dilution. | 1. Incomplete initial dissolution in DMSO. 2. Precipitation over time in the aqueous solution. | 1. Ensure the initial DMSO stock is a clear solution. Centrifuge the stock to pellet any undissolved material before use. 2. Prepare fresh dilutions immediately before each experiment. |
| Inconsistent experimental results. | 1. Variable amounts of dissolved this compound due to precipitation. | 1. Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. 2. Implement a consistent and validated dissolution and dilution protocol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound should be obtained from the supplier).
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, centrifuge the solution at a high speed (e.g., >10,000 x g) for 5 minutes and use the clear supernatant.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution. For example, to achieve a final concentration of 10 µM in the cell culture, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 1 mM intermediate dilution to 990 µL of medium for a final concentration of 10 µM.
-
Mix the final working solution thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately to prevent precipitation.
Visualizations
ERK5 Signaling Pathway
The following diagram illustrates the canonical ERK5 signaling cascade, which can be inhibited by this compound. Extracellular signals activate a series of kinases, leading to the activation of ERK5 and its subsequent translocation to the nucleus to regulate gene expression.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to diagnose and resolve solubility issues with this compound.
References
Technical Support Center: Controlling for Off-Target Effects of ERK5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for off-target effects of ERK5 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ERK5 signaling pathway?
The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is typically activated by various extracellular stimuli, including growth factors and stress signals.[3][4] The canonical activation cascade involves a three-tiered module:
-
MAP3K (MEKK2/MEKK3): Upstream kinases that phosphorylate and activate MEK5.[5][6]
-
MEK5: A dual-specificity kinase that, upon activation, phosphorylates ERK5.[5][6]
-
ERK5: Once phosphorylated by MEK5 on a TEY (Threonine-Glutamic acid-Tyrosine) motif in its activation loop, ERK5 becomes active.[5][6]
Activated ERK5 can then phosphorylate various downstream targets, including transcription factors like the myocyte enhancer factor 2 (MEF2) family, c-Myc, and SAP1, thereby regulating cellular processes such as proliferation, differentiation, and survival.[3][4][7] Uniquely, ERK5 possesses a large C-terminal domain that contains a transcriptional transactivation domain (TAD), allowing it to directly regulate gene expression.[1][5]
Caption: Simplified ERK5 Signaling Pathway.
Q2: What are the main off-target effects of commonly used ERK5 inhibitors?
A significant challenge in studying ERK5 function with small molecule inhibitors is their potential for off-target effects. These can be broadly categorized:
-
First-Generation Inhibitors (e.g., XMD8-92, XMD17-109): These inhibitors have been found to be equipotent in inhibiting both ERK5 and Bromodomain-containing protein 4 (BRD4).[5][6][8] BRD4 is an epigenetic reader crucial for transcriptional regulation. This off-target activity makes it difficult to attribute the observed biological effects solely to ERK5 inhibition.[5][8] Therefore, these inhibitors should be used with caution, and ideally, avoided in studies focused on ERK5 function.[6][8]
-
Second-Generation Inhibitors: While designed to be more selective and lack BRD4 activity, some may still inhibit other kinases. For instance, some inhibitors show activity against Leucine-rich repeat kinase 2 (LRRK2) or other kinases.[7][9]
-
Paradoxical Activation: A critical and confounding effect of many ERK5 kinase inhibitors is the "paradoxical activation" of the ERK5 transcriptional transactivation domain (TAD).[5][6][10] Binding of the inhibitor to the kinase domain can induce a conformational change in the ERK5 protein, leading to its nuclear translocation and subsequent activation of its non-catalytic transcriptional functions.[6][9] This can lead to misleading results where the inhibitor might be blocking kinase activity but promoting other ERK5 functions.
Q3: My ERK5 inhibitor is not producing the same phenotype as ERK5 siRNA/knockout. What could be the reason?
This is a common and important observation that points towards potential off-target effects or complex inhibitor pharmacology. Here are the likely reasons:
-
Off-Target Inhibition: Your inhibitor may be affecting other cellular targets in addition to ERK5. For example, if you are using a first-generation inhibitor like XMD8-92, the observed phenotype could be due to the inhibition of BRD4.[5][8][10]
-
Paradoxical Activation of ERK5: The inhibitor might be inhibiting the kinase activity of ERK5 but simultaneously promoting its transcriptional functions via paradoxical activation.[5][9][10] This would result in a different cellular outcome compared to a complete loss of the ERK5 protein through siRNA or knockout, which ablates both kinase and non-kinase functions.[6]
-
Incomplete Inhibition: The concentration of the inhibitor used may not be sufficient to fully inhibit ERK5 kinase activity in the cellular context.
-
Kinase-Independent Functions of ERK5: The phenotype observed with genetic knockout may be due to the loss of non-catalytic or scaffolding functions of the ERK5 protein, which are not affected by a kinase inhibitor.[7]
To dissect these possibilities, it is crucial to perform rigorous control experiments as outlined in the troubleshooting guides below.
Troubleshooting Guides
Problem 1: How can I validate that the observed phenotype is due to on-target ERK5 inhibition?
Solution: A multi-pronged approach is necessary to confirm on-target activity.
References
- 1. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 5. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ERK5 Inhibitors: Erk5-IN-1 vs. XMD8-92
In the landscape of kinase inhibitors, Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7, has emerged as a significant target in cancer research and other therapeutic areas. Among the chemical probes developed to interrogate its function, Erk5-IN-1 (also known as XMD17-109) and XMD8-92 have been prominently utilized. This guide provides a detailed comparison of their selectivity profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies. A critical consideration highlighted by recent research is the significant off-target activity of both compounds, particularly against Bromodomain-containing protein 4 (BRD4), which complicates the interpretation of experimental results.
Kinase Selectivity and Potency
Both Erk5-IN-1 and XMD8-92 are potent inhibitors of ERK5. However, their utility as selective chemical probes is compromised by their activity against other kinases and, notably, the non-kinase target BRD4.
XMD8-92 is a dual inhibitor of ERK5 and BRD4, with a dissociation constant (Kd) of 80 nM for ERK5 and 170-190 nM for BRD4(1).[1][2] This equipotent inhibition of a critical transcriptional regulator alongside the intended kinase target is a significant confounding factor in cellular studies.[3] Further profiling has identified other off-targets for XMD8-92, including DCAMKL2 (Kd = 190 nM), PLK4 (Kd = 600 nM), and TNK1 (Kd = 890 nM).[2]
Erk5-IN-1 (XMD17-109) also demonstrates potent inhibition of ERK5 with a reported IC50 of 162 nM.[4] However, like XMD8-92, it exhibits significant off-target activity against BRD4, with IC50 values in the range of 200–700 nM.[1] It also inhibits LRRK2.[5] A KINOMEscan selectivity score for Erk5-IN-1 was reported as 0.007 (3/442), indicating activity against DCAMKL2 and PLK4 in addition to ERK5 from a large panel of kinases.[1]
The development of second-generation inhibitors such as AX15836, which was engineered to lack BRD4 activity, underscores the limitations of using XMD8-92 and Erk5-IN-1 as specific ERK5 inhibitors in cellular and in vivo experiments.[6]
Quantitative Selectivity Data
The following table summarizes the available quantitative data for Erk5-IN-1 and XMD8-92 against their primary target and key off-targets.
| Target | Erk5-IN-1 (XMD17-109) | XMD8-92 |
| ERK5 (MAPK7) | IC50: 87-162 nM | Kd: 80 nM; IC50: 240 nM (cellular)[5] |
| BRD4 | IC50: 200-700 nM[1] | Kd: 170-190 nM[1][2] |
| LRRK2 | IC50: 26 nM (G2019S)[5] | Potent inhibitor |
| DCAMKL2 | Active | Kd: 190 nM[2] |
| PLK4 | Active | Kd: 600 nM[2] |
| TNK1 | - | Kd: 890 nM[2] |
Experimental Protocols
The data presented above were generated using various biochemical and cellular assays. Below are generalized descriptions of the common methodologies employed for kinase inhibitor profiling.
Kinase Activity Assays
Biochemical kinase assays are fundamental to determining the potency of an inhibitor against its target kinase. These can be broadly categorized into activity assays and binding assays.[7]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate. The reaction mixture typically includes the kinase, substrate (e.g., a peptide like PIMtide for ERK5), the inhibitor at varying concentrations, and radiolabeled ATP.[5][7] The reaction is stopped, and the phosphorylated substrate is separated and quantified.
-
Fluorescence-Based Assays: These assays, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are high-throughput alternatives to radiometric assays.[8] They rely on changes in fluorescence properties upon substrate phosphorylation or inhibitor binding.
Kinase Binding Assays
These assays measure the direct interaction between an inhibitor and the kinase.
-
KINOMEscan™: This is a competition binding assay platform. Kinases are tagged with DNA and expressed on phage. The assay measures the ability of a test compound to displace the kinase from an immobilized ligand. The amount of kinase bound to the ligand is quantified using qPCR of the DNA tag. Results are often reported as "percent of control," where a lower percentage indicates stronger inhibition.[9]
Cellular Assays
Cellular assays are crucial for determining the on-target and off-target effects of an inhibitor in a biological context.
-
ERK5 Autophosphorylation Inhibition Assay: Cells are stimulated with a growth factor (e.g., EGF) to activate the ERK5 pathway. The ability of the inhibitor to block the autophosphorylation of ERK5 is then measured, typically by Western blotting using a phospho-specific antibody. The cellular EC50 is the concentration of the inhibitor that produces 50% of the maximal response.[4][5]
-
MEF2C Reporter Assay: Myocyte enhancer factor 2C (MEF2C) is a downstream transcription factor activated by ERK5. In this assay, cells are transfected with a reporter construct containing a luciferase gene under the control of MEF2C-responsive elements. The inhibition of luciferase activity upon treatment with the inhibitor indicates a blockade of the ERK5 signaling pathway.[7]
Signaling Pathway and Experimental Workflow Diagrams
ERK5 Signaling Pathway
The following diagram illustrates the canonical ERK5 signaling cascade. Upstream stimuli, such as growth factors, activate MEKK2/3, which in turn phosphorylate and activate MEK5. Activated MEK5 then phosphorylates and activates ERK5, leading to its nuclear translocation and the activation of downstream transcription factors like MEF2C.
Caption: Simplified ERK5 signaling pathway and points of inhibition.
KINOMEscan Experimental Workflow
The diagram below outlines the general workflow of the KINOMEscan assay for profiling kinase inhibitor selectivity.
Caption: General workflow for the KINOMEscan competition binding assay.
Conclusion
While both Erk5-IN-1 and XMD8-92 are potent inhibitors of ERK5, their significant off-target activity, particularly against BRD4, necessitates careful consideration and the use of appropriate controls in any experimental design. For studies aiming to specifically probe the kinase function of ERK5, the use of more selective, second-generation inhibitors that lack BRD4 activity is strongly recommended. The data and protocols presented in this guide are intended to provide researchers with a comprehensive understanding of the selectivity profiles of these two widely used compounds, enabling more informed decisions in their research endeavors.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Downstream Effects of Erk5-IN-3 on MEF2 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Erk5-IN-3 and other known Erk5 inhibitors, focusing on their downstream effects on the phosphorylation of Myocyte Enhancer Factor 2 (MEF2). The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their studies.
Introduction to the Erk5-MEF2 Signaling Axis
Extracellular signal-regulated kinase 5 (Erk5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and survival. A critical downstream effector of Erk5 is the MEF2 family of transcription factors (MEF2A, MEF2C, and MEF2D). Erk5 directly phosphorylates MEF2 proteins, a post-translational modification that enhances their transcriptional activity, leading to the expression of target genes involved in these cellular processes.[1][2] The dysregulation of the Erk5-MEF2 pathway has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.
Comparative Analysis of Erk5 Inhibitors
The development of small molecule inhibitors targeting Erk5 has provided valuable tools to probe the function of this pathway and offers potential therapeutic avenues. This section compares this compound with other notable Erk5 inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and selected alternative inhibitors against Erk5 kinase activity.
| Inhibitor | Target(s) | IC50 (Erk5) | Cellular Antiproliferative IC50 (Cell Line) | Key Characteristics & Off-Targets |
| This compound | Erk5 | 6 nM[3] | 31 nM (HeLa)[3] | Potent and selective Erk5 inhibitor. |
| Erk5-IN-1 (XMD17-109) | Erk5, LRRK2[G2019S] | 87 ± 7 nM[4] | 0.19 ± 0.04 µM (EGF-induced Erk5 autophosphorylation in HeLa)[4] | Potent Erk5 inhibitor; also inhibits LRRK2. |
| XMD8-92 | Erk5, BRD4 | 98 nM | IC50s of 31.3 µM (MDA-MB-231) and 44 µM (BT-549)[5] | Dual inhibitor of Erk5 and BRD4, which can confound experimental results.[6] |
| AX15836 | Erk5 | 8 nM[7] | Ineffective at suppressing inflammatory cytokine response (EC50 >10 µM)[7] | Highly potent and selective for Erk5 over other kinases and BRD4.[7] |
| BAY-885 | Erk5 | 3.9 µM[8] | Failed to inhibit proliferation in several cancer cell lines.[6] | Potent and selective, but shows limited antiproliferative effects in some models.[6] |
| BIX02189 | MEK5, Erk5 | 1.5 nM (MEK5), 59 nM (Erk5) | Not specified | Selective inhibitor of MEK5, the upstream activator of Erk5.[1] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
A critical consideration when using Erk5 kinase inhibitors is the phenomenon of paradoxical activation . Several studies have shown that the binding of some inhibitors to the Erk5 kinase domain can induce a conformational change that promotes its nuclear translocation and enhances the transcriptional activity of its C-terminal transactivation domain, independent of its kinase activity.[6][9] This can lead to unexpected biological outcomes and highlights the importance of using multiple experimental approaches to validate findings.
Experimental Protocols
To facilitate the investigation of the downstream effects of Erk5 inhibitors on MEF2 phosphorylation, detailed protocols for key experiments are provided below.
In Vitro Erk5 Kinase Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by Erk5.
Materials:
-
Recombinant active Erk5 enzyme
-
MEF2 protein or a peptide substrate (e.g., PIMtide)
-
[γ-³²P]-ATP or unlabeled ATP and a phospho-specific antibody for detection
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
Erk5 inhibitor (e.g., this compound)
-
P81 phosphocellulose paper or SDS-PAGE and Western blot reagents
-
Scintillation counter or imaging system
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Erk5, and the MEF2 substrate.
-
Add the Erk5 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]-ATP if using radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE sample buffer).
-
For radiometric detection: Spot the reaction mixture onto P81 paper, wash extensively to remove unincorporated [γ-³²P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiometric detection: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-MEF2 specific antibody.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phosphorylated MEF2
This method is used to detect the levels of phosphorylated MEF2 in cell lysates following treatment with an Erk5 inhibitor.
Materials:
-
Cell culture reagents
-
Erk5 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-MEF2 (specific for the Erk5 phosphorylation site, e.g., Ser408 in MEF2A), anti-total-MEF2, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with the Erk5 inhibitor at various concentrations for the desired time. Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MEF2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with anti-total-MEF2 and a loading control antibody, or run parallel blots.
MEF2 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of MEF2, which is downstream of its phosphorylation by Erk5.
Materials:
-
Mammalian cell line (e.g., HEK293T or HeLa)
-
MEF2-responsive luciferase reporter plasmid (containing MEF2 binding sites upstream of a luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Erk5 inhibitor (e.g., this compound)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the MEF2-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with the Erk5 inhibitor at various concentrations. Include a vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the effect of the inhibitor on MEF2 transcriptional activity.
Visualizing the Erk5-MEF2 Pathway and Experimental Workflows
To provide a clearer understanding of the signaling cascade and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Erk5 signaling pathway leading to MEF2 phosphorylation and gene expression.
Caption: Workflow for Western blot analysis of MEF2 phosphorylation.
Caption: Workflow for the MEF2 luciferase reporter assay.
Conclusion
This compound is a potent and selective inhibitor of Erk5 kinase activity. When comparing this compound to other available inhibitors, it is crucial to consider not only their relative potencies but also their selectivity profiles and the potential for paradoxical activation of Erk5's transcriptional functions. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the downstream effects of this compound and other inhibitors on MEF2 phosphorylation and transcriptional activity, ultimately contributing to a better understanding of the Erk5 signaling pathway in health and disease.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
Erk5-IN-3: A Comparative Guide to its Selectivity Against Other MAP Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor Erk5-IN-3, with a focus on its selectivity against other Mitogen-Activated Protein (MAP) kinases. The information presented is intended to assist researchers in evaluating the suitability of this compound for their studies and to highlight key considerations in the selection of kinase inhibitors.
Introduction to ERK5 and its Role in Signaling
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), is a member of the MAP kinase family.[1] This family, which includes the well-characterized ERK1/2, c-Jun N-terminal kinases (JNKs), and p38 MAP kinases, plays a crucial role in relaying extracellular signals to intracellular targets, thereby regulating a wide array of cellular processes such as growth, differentiation, and stress responses.[1][2][3] The ERK5 signaling pathway, like other MAPK pathways, is a three-tiered cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAP kinase itself (ERK5).[4]
The Importance of Kinase Inhibitor Selectivity
The development of specific kinase inhibitors is of paramount importance in both basic research and therapeutic applications. Off-target effects, where an inhibitor binds to and modulates the activity of kinases other than the intended target, can lead to ambiguous experimental results and potential toxicity. Therefore, a thorough understanding of an inhibitor's selectivity profile is essential for the accurate interpretation of research findings and for the development of safe and effective drugs.
This compound: A Potent ERK5 Inhibitor
This compound is a potent inhibitor of ERK5 with a reported IC50 of 6 nM in biochemical assays and 31 nM in cell-based assays (HeLa cells). While comprehensive public data on the selectivity of this compound against a full panel of MAP kinases is limited, the following table provides a comparative overview of the reported activities of this compound and other commonly used ERK5 inhibitors. This comparison helps to illustrate the landscape of available tools and the importance of considering their off-target profiles.
Comparative Selectivity of ERK5 Inhibitors
| Inhibitor | Target | IC50 / Kd (nM) | Key Off-Targets and Notes |
| This compound | ERK5 | 6 | Data on selectivity against other MAP kinases is not widely available. |
| HeLa cells | 31 | ||
| XMD8-92 | ERK5 | 80 (Kd) | Also inhibits BRD4 (Kd 190 nM), LRRK2, DCAMKL2, and PLK4. The dual activity against ERK5 and the bromodomain-containing protein BRD4 complicates the interpretation of its cellular effects.[5] |
| AX15836 | ERK5 | 8 | Engineered to have reduced BRD4 activity compared to XMD8-92. |
| JWG-071 | ERK5 | 88 | Shows improved selectivity over BRD4 but retains activity against LRRK2, DCAMKL1, and PLK4. |
Note: IC50 and Kd values are dependent on the specific assay conditions and should be used for comparative purposes.
Experimental Protocols: Biochemical Kinase Assay
The following is a representative protocol for a radiometric-based biochemical kinase assay to determine the inhibitory activity of a compound like this compound against ERK5. This protocol is based on established methods for kinase activity measurement.[4][6][7]
Objective:
To determine the concentration at which an inhibitor (e.g., this compound) reduces the enzymatic activity of ERK5 by 50% (IC50).
Materials:
-
Recombinant human ERK5 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
This compound or other test compounds
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, recombinant ERK5 enzyme, and the substrate (MBP). The final concentrations of each component should be optimized for the specific enzyme batch and substrate.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in the kinase reaction buffer to create a range of concentrations to be tested. Include a DMSO control (vehicle).
-
Initiate the Kinase Reaction:
-
Add the desired volume of the inhibitor dilution or DMSO to individual reaction tubes.
-
Add the kinase reaction master mix to each tube.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km of ERK5 for ATP to ensure accurate IC50 determination.
-
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper. The phosphorylated MBP substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Air-dry the phosphocellulose paper and measure the amount of incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of ERK5 inhibition and the experimental process, the following diagrams are provided.
Caption: Overview of the major MAP kinase signaling pathways.
Caption: Workflow for a radiometric kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of ERK5 kinase activity. While detailed public information on its selectivity against the broader MAP kinase family is not extensively available, the comparison with other known ERK5 inhibitors underscores the critical need for thorough selectivity profiling in the selection of chemical probes for research. The provided experimental protocol offers a framework for researchers to independently assess the inhibitory potential of compounds like this compound. The signaling pathway and workflow diagrams serve to contextualize the role of ERK5 and the experimental approach to its study. As with any chemical inhibitor, careful consideration of its selectivity and potential off-target effects is crucial for the generation of reliable and interpretable scientific data.
References
- 1. JNK, p38, ERK, and SGK1 Inhibitors in Cancer [mdpi.com]
- 2. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison of ERK5 Inhibitors: Erk5-IN-3 vs. BAY-885
In the landscape of targeted cancer therapy, Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a promising therapeutic target. Its role in promoting cell proliferation, survival, and angiogenesis has spurred the development of small molecule inhibitors. This guide provides a detailed comparison of two potent and selective ERK5 inhibitors, Erk5-IN-3 and BAY-885, for researchers, scientists, and drug development professionals.
Mechanism of Action and the "Paradoxical Activation" Phenomenon
Both this compound and BAY-885 are ATP-competitive inhibitors that target the kinase domain of ERK5, thereby blocking its phosphotransferase activity. A critical aspect of their mechanism, shared with other ERK5 kinase inhibitors, is the phenomenon of "paradoxical activation." While the kinase function is inhibited, the binding of these small molecules to the kinase domain induces a conformational change in the ERK5 protein. This change can lead to the nuclear translocation of ERK5 and the subsequent activation of its C-terminal transcriptional activation domain (TAD), ultimately promoting the expression of certain genes, such as KLF2. This dual effect—kinase inhibition and transcriptional activation—is a crucial consideration in evaluating their overall cellular impact.
Efficacy and Performance: A Data-Driven Comparison
The following tables summarize the available quantitative data for this compound and BAY-885, providing a snapshot of their potency and anti-proliferative activity.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Reference |
| This compound | ERK5 | 6 nM | [1] |
| BAY-885 | ERK5 | 40 nM |
Table 1: Biochemical Potency of this compound and BAY-885. This table compares the half-maximal inhibitory concentration (IC50) of the two inhibitors against purified ERK5 enzyme.
| Inhibitor | Cell Line | Cancer Type | IC50 (Anti-proliferative Assay) | Reference |
| This compound | HeLa | Cervical Cancer | 31 nM | [1] |
| BAY-885 | SN12C | Renal Cancer | > 50 µM | |
| SNU-449 | Hepatocellular Carcinoma | > 50 µM | ||
| MFM-223 | Breast Cancer | > 50 µM | ||
| BT-474 | Breast Cancer | > 50 µM | ||
| SK-BR-3 | Breast Cancer | > 50 µM |
Table 2: Anti-proliferative Activity of this compound and BAY-885 in Cancer Cell Lines. This table presents the IC50 values for the inhibition of cell proliferation in various cancer cell lines. It is important to note that despite its high enzymatic potency, BAY-885 did not show significant anti-proliferative activity in the tested cell lines with ERK5 genomic amplification or constitutive activation.
Selectivity Profile
BAY-885 has been profiled against a panel of 357 kinases and was found to be highly selective for ERK5.
A detailed kinase selectivity profile for This compound against a broad panel of kinases is not publicly available at this time, which represents a key data gap for a comprehensive comparison.
In Vivo Efficacy
There is limited publicly available data on the in vivo efficacy of This compound .
For BAY-885 , some studies have indicated that its inhibition of ERK5 kinase and transcriptional activity did not translate into anti-proliferative activity in certain in vivo models, raising questions about the viability of ERK5 kinase inhibition as a standalone therapeutic strategy in those contexts. However, other research in breast cancer models suggests that BAY-885 can induce apoptosis by regulating the ER stress/Mcl-1/Bim pathway, indicating that it may recapitulate the effects of ERK5 depletion in specific cellular contexts[2].
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to the Validation of ERK5 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), a key member of the mitogen-activated protein kinase (MAPK) family, has emerged as a compelling target in oncology. Its involvement in fundamental cellular processes such as proliferation, survival, and migration makes it a critical node in cancer progression. This guide provides a comparative overview of three small molecule inhibitors of ERK5: Erk5-IN-3, XMD8-92, and AX15836, with a focus on their validation in various cancer cell lines.
Performance Comparison of ERK5 Inhibitors
The selection of an appropriate chemical probe is paramount for the accurate validation of a drug target. The following tables summarize the available quantitative data for this compound, XMD8-92, and AX15836, highlighting their potency and effects on cancer cell viability. It is important to note that while this compound shows high biochemical potency, it is less extensively profiled across diverse cancer cell lines compared to XMD8-92 and AX15836.
Table 1: Biochemical and Cellular Potency of ERK5 Inhibitors
| Inhibitor | Target(s) | IC50/Kd | Anti-proliferative IC50 | Cancer Cell Line(s) | Key Considerations |
| This compound (compound 33j) | ERK5 | IC50: 6 nM[1][2][3][4] | IC50: 31 nM[1][3] | HeLa (Cervical Cancer) | Highly potent and selective for ERK5. Limited public data on a wide range of cancer cell lines. |
| XMD8-92 | ERK5, BRD4 | Kd: 80 nM (ERK5)[5][6], 190 nM (BRD4)[5][6] | IC50: 0.24 µM (EGF-induced BMK1 autophosphorylation)[5] | HeLa (Cervical Cancer), A549 (Lung Cancer), various others[5][6][7] | Dual inhibitor of ERK5 and BRD4; off-target effects on BRD4 should be considered in experimental design.[8] |
| AX15836 | ERK5 | IC50: 8 nM[9] | - | HeLa (Cervical Cancer), SN12C (Renal Cancer), various others[9] | Highly potent and selective for ERK5, with over 1,000-fold selectivity against a large kinase panel.[9] |
Table 2: Reported Anti-proliferative IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | XMD8-92 IC50 (µM) | AX15836 IC50 (µM) | This compound IC50 (µM) |
| Cervical Cancer | HeLa | ~2.5[6] | - | 0.031[1][3] |
| Lung Cancer | A549 | ~3.0[6] | - | Not Reported |
| Breast Cancer | MDA-MB-231 | ~5.0[7] | - | Not Reported |
| Prostate Cancer | PC-3 | Not Reported | - | Not Reported |
| Leukemia | HL-60 | ~1.0[6] | Not Reported | Not Reported |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To effectively validate ERK5 inhibition, a clear understanding of its signaling pathway and a robust experimental workflow are essential.
ERK5 Signaling Pathway
The ERK5 signaling cascade is typically initiated by growth factors or stress signals, leading to the activation of MEK5, the upstream kinase that directly phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to regulate the activity of various transcription factors, promoting cell proliferation and survival.
Caption: The canonical MEK5-ERK5 signaling pathway.
Experimental Workflow for Inhibitor Validation
A typical workflow for validating an ERK5 inhibitor in cancer cell lines involves a series of in vitro assays to determine its effect on cell viability, target engagement, and downstream cellular processes.
Caption: General workflow for validating ERK5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used in the validation of ERK5 inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ERK5 inhibitor for 24-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-ERK5
This technique is used to assess the direct inhibition of ERK5 phosphorylation.
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following inhibitor treatment, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[5][11]
-
Cell Washing: Wash the fixed cells with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing propidium iodide and RNase A.[5][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The validation of ERK5 as a therapeutic target in cancer is an active area of research. While this compound emerges as a highly potent and selective inhibitor, its biological effects have been less extensively documented in a broad range of cancer contexts compared to XMD8-92 and AX15836. For researchers, the choice of inhibitor should be guided by the specific experimental goals. The high selectivity of AX15836 and this compound makes them excellent tools for studying the specific roles of ERK5 kinase activity. In contrast, the dual activity of XMD8-92, while a potential confounding factor, may offer therapeutic advantages in certain contexts. The protocols and comparative data presented in this guide are intended to aid in the design of robust experiments for the continued validation of ERK5 inhibitors in cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ERK | Inhibitors | MedChemExpress [medchemexpress.eu]
- 3. Temuterkib (LY3214996) | ERK1/2 Inhibitor | AmBeed.com [ambeed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe XMD8-92 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Erk5-IN-3: A Guide for Laboratory Professionals
For immediate reference, treat Erk5-IN-3 as a hazardous chemical waste and follow your institution's specific protocols for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for definitive guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent and selective ERK5 inhibitor. The following procedures are based on general best practices for the disposal of small molecule inhibitors and other chemical reagents in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring regulatory compliance.
Waste Characterization and Segregation
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes pure compound, solutions, contaminated labware, and personal protective equipment (PPE). Proper segregation is critical to prevent dangerous chemical reactions.
Table 1: this compound Waste Segregation
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, weigh paper, pipette tips, and other solid lab supplies.[1] | Labeled, sealed container for solid chemical waste. Double-bagging in clear plastic bags may be required by your institution.[1] |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO), and rinsate from cleaning contaminated glassware. | Labeled, leak-proof container for liquid chemical waste. Ensure the container material is compatible with the solvent used. |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps.[1] |
| Aqueous Waste | Diluted aqueous solutions containing this compound. | Labeled container for aqueous chemical waste. Do not dispose of down the drain unless explicitly permitted by your EHS department for decontaminated solutions. |
Step-by-Step Disposal Protocol
Preparation:
-
Consult Institutional Policy: Before beginning any disposal procedure, review your organization's specific guidelines for hazardous chemical waste.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Procedure:
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including stock solutions and experimental solutions, in a compatible, leak-proof container with a screw-on cap.[1][3]
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., DMSO), and the approximate concentration and volume.
-
Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should typically be collected separately.[4]
-
-
Decontamination of Labware:
-
Reusable Glassware: Triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by water. Collect the initial rinsate as hazardous liquid waste. Subsequent rinses may be considered non-hazardous depending on institutional policy.
-
Disposable Labware: Treat as solid chemical waste and dispose of accordingly.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[5] The rinsate from this process must be collected as hazardous liquid waste.[5] After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[3][5]
-
-
Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Collect the absorbent material and any contaminated debris into a sealed container.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it as solid chemical waste.[3]
-
Waste Storage and Collection
-
Storage Location: Store all this compound waste in a designated and properly labeled satellite accumulation area within the laboratory.[6]
-
Container Management: Keep all waste containers securely closed except when adding waste.[1]
-
Secondary Containment: Place liquid waste containers in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.[1]
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's EHS department. Do not dispose of chemical waste in regular trash or down the sanitary sewer.[3]
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
